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  • Product: 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
  • CAS: 2098075-82-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Preclinical Assessment of Oral Bioavailability for Novel Pyrrolidinol Derivatives: A Case Study of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Prepared by: Gemini, Senior Application Scientist Abstract: The successful development of a novel chemical entity (NCE) into an orally administered therapeutic is critically dependent on its bioavailability. Poor oral bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The successful development of a novel chemical entity (NCE) into an orally administered therapeutic is critically dependent on its bioavailability. Poor oral bioavailability is a leading cause of costly, late-stage failures in clinical development.[1] This guide provides an in-depth framework for the early-stage prediction of oral bioavailability, using the novel compound 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol as a representative case study. We will synthesize a predictive strategy that integrates in silico analysis, foundational physicochemical property assessment, and robust in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays. The narrative explains the causal logic behind experimental choices, provides detailed, self-validating protocols for key assays, and outlines a decision-making matrix for interpreting the integrated data. This document is intended for researchers, scientists, and drug development professionals seeking to de-risk NCEs by building a comprehensive, human-relevant bioavailability profile from preclinical data.

Introduction: The Centrality of Bioavailability

Oral bioavailability (F) is the fraction of an administered drug that reaches systemic circulation unchanged. It is a composite property governed by a complex interplay of factors, primarily the fraction of the dose absorbed across the gut wall (Fa), and the fraction that escapes metabolism by the gut wall (Fg) and the liver (Fh) before reaching systemic circulation. Early and accurate prediction of these parameters is essential for guiding lead optimization, designing effective dosing strategies, and ultimately, minimizing the risk of clinical trial failures.[1][2]

This guide will navigate the standard workflow for building a bioavailability prediction for a new chemical entity, illustrated through the lens of our case-study compound, 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol.

Physicochemical & Structural Analysis: The Foundation of "Drug-Likeness"

Before embarking on resource-intensive in vitro assays, a foundational analysis of the molecule's structure and resulting physicochemical properties provides a critical first filter. This step often utilizes well-established rules of thumb, such as Lipinski's Rule of Five, to evaluate the "drug-likeness" of a compound for oral administration.[3][4][5]

The core principle is that for a drug to be orally absorbed via passive diffusion, it must possess a delicate balance between aqueous solubility (to dissolve in the gut) and lipid permeability (to cross the intestinal membrane).

Case Study Analysis: 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

  • Structure: alt text (Image for illustrative purposes)

  • Molecular Formula: C₉H₁₆N₄O

A detailed analysis of the structure against Lipinski's criteria is summarized below.

ParameterCalculation/EstimationLipinski's Rule (Guideline for Oral Bioavailability)Assessment
Molecular Weight (MW) 196.25 g/mol < 500 Daltons[6]Pass
Hydrogen Bond Donors (HBD) 3 (one -OH group, one -NH₂ group)≤ 5[4][6]Pass
Hydrogen Bond Acceptors (HBA) 4 (one O atom, three N atoms)≤ 10[4][6]Pass
LogP (Octanol-Water Partition Coefficient) Estimated < 2.0 (Due to multiple polar functional groups)< 5[4]Pass

Expert Interpretation: The compound 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol comfortably adheres to all components of Lipinski's Rule of Five.[4][5] The low molecular weight and the presence of multiple hydrogen bond donors and acceptors suggest it is likely to have good aqueous solubility. The estimated low LogP indicates it is a relatively polar molecule. While this is favorable for solubility, it could potentially limit its ability to passively diffuse across the lipid-rich intestinal membrane, a hypothesis that must be tested experimentally.

In Silico ADME Prediction Workflow

With promising physicochemical properties, the next step is a more sophisticated computational assessment. In silico tools, ranging from quantitative structure-activity relationship (QSAR) models to full physiologically based pharmacokinetic (PBPK) simulations, play a crucial role in the early prediction of ADME properties.[2][7][8] PBPK models are particularly powerful as they integrate compound-specific in vitro data with system-specific physiological parameters (like organ blood flow) to simulate the drug's fate in the body and predict human pharmacokinetics.[9][10][11]

The typical workflow aims to predict key liabilities before they are discovered in the lab.

cluster_in_silico In Silico Prediction Workflow Start Input: Chemical Structure PhysChem Calculate Physicochemical Properties (MW, pKa, LogP, Solubility) Start->PhysChem ADME_Models Run ADME QSAR Models PhysChem->ADME_Models PBPK_Input Integrate Data for PBPK Model (Optional Early Stage) ADME_Models->PBPK_Input Report Generate Liability Report: - Poor Permeability Risk? - P-gp Substrate Risk? - CYP Metabolism Risk? ADME_Models->Report PBPK_Input->Report Decision Guide In Vitro Experiment Design Report->Decision

Caption: A typical workflow for in silico ADME liability prediction.

Key In Vitro Methodologies for Bioavailability Assessment

In silico predictions must be validated with empirical data. The following in vitro assays are industry-standard methods for quantifying the key parameters that govern oral bioavailability: intestinal permeability and metabolic stability.

Experimental Protocol: Caco-2 Permeability Assay

Causality & Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions.[12][13] This system is the gold standard for modeling the human intestinal epithelium to assess a compound's rate of absorption and to determine if it is a substrate for active efflux transporters like P-glycoprotein (P-gp).[14][15] A high apparent permeability (Papp) in the absorptive (apical-to-basolateral, A-to-B) direction is predictive of good human intestinal absorption. A high efflux ratio (Papp B-to-A / Papp A-to-B) indicates the compound is actively pumped out of the cell, which can severely limit bioavailability.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Additionally, the permeability of a paracellular marker (e.g., Lucifer Yellow) is measured post-experiment to ensure tight junctions remained intact.[12]

  • Compound Preparation: A dosing solution of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol is prepared in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a standard concentration (e.g., 10 µM).

  • Permeability Measurement (A-to-B):

    • The transport buffer is aspirated from the apical (A) and basolateral (B) chambers of the Transwell plate.

    • The dosing solution is added to the apical (donor) chamber, and fresh buffer is added to the basolateral (receiver) chamber.

    • The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[12]

    • Samples are taken from the receiver chamber at the end of the incubation. A sample is also taken from the donor chamber to calculate mass balance and recovery.

  • Permeability Measurement (B-to-A):

    • The experiment is repeated in parallel, but the dosing solution is added to the basolateral (donor) chamber and samples are collected from the apical (receiver) chamber. This measures active efflux.

  • Quantification: The concentration of the compound in all samples is determined by a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial donor concentration.

cluster_caco2 Caco-2 Permeability Workflow Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days (Differentiation) Seed->Culture Integrity Check Monolayer Integrity (TEER) Culture->Integrity Dose_AB Dose Apical (A) side Sample Basolateral (B) Integrity->Dose_AB Dose_BA Dose Basolateral (B) side Sample Apical (A) Integrity->Dose_BA Incubate Incubate at 37°C Dose_AB->Incubate Dose_BA->Incubate Analyze Quantify Compound (LC-MS/MS) Incubate->Analyze Calculate Calculate Papp (A-B, B-A) & Efflux Ratio Analyze->Calculate

Caption: Experimental workflow for the bidirectional Caco-2 assay.

Experimental Protocol: Metabolic Stability Assay in Liver Microsomes

Causality & Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes are responsible for the clearance of the majority of small-molecule drugs.[16][17] Human liver microsomes (HLM) are subcellular fractions that are rich in these enzymes.[18] This assay measures the rate at which a compound is depleted over time when incubated with HLM. A compound that is rapidly metabolized will have a short half-life (t½) and high intrinsic clearance (CLint), suggesting it is likely to experience significant first-pass metabolism in the liver, leading to low oral bioavailability (low Fh).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol in a suitable solvent (e.g., DMSO).

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a cofactor solution containing an NADPH regenerating system. NADPH is essential for CYP enzyme activity.[17][18]

  • Incubation Setup:

    • In a 96-well plate, add the test compound to the buffer to achieve a final concentration (e.g., 1 µM).

    • Add pooled human liver microsomes to a final protein concentration (e.g., 0.5 mg/mL).[16][19]

    • Include a "no cofactor" control to assess for non-NADPH-dependent degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH cofactor solution to all wells (except the no-cofactor control).

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard for LC-MS/MS analysis.

  • Sample Processing & Quantification:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) = -0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).[16]

Data Integration and Bioavailability Prediction

The power of this approach lies in synthesizing the data from all stages to form a holistic prediction. The results from the in silico, Caco-2, and microsomal stability assays are not viewed in isolation but are integrated into a decision-making framework.

cluster_decision Bioavailability Prediction Matrix Data Input Data: - Lipinski Profile - Caco-2 Papp (A-B) - Efflux Ratio - HLM CLint Perm High Permeability? (Papp A-B > 10 x 10⁻⁶ cm/s) Data->Perm Efflux Low Efflux? (Ratio < 2) Perm->Efflux Yes Low_F Predicted LOW Bioavailability (Permeability or Efflux Limited) Perm->Low_F No Metabolism Low Clearance? (CLint < 30 µL/min/mg) Efflux->Metabolism Yes Efflux->Low_F No High_F Predicted HIGH Oral Bioavailability Metabolism->High_F Yes Med_F Predicted MEDIUM Bioavailability (Absorption or Metabolism Limited) Metabolism->Med_F No

Caption: Decision matrix for integrating in vitro data.

Predicted Bioavailability for 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol:

  • Likely Outcome: Based on its physicochemical profile (low MW, polar), the compound is expected to have high solubility . Its permeability is a key unknown; while it is small, its polarity might limit passive diffusion. The Caco-2 assay will be decisive here. The presence of multiple nitrogen atoms could make it a substrate for metabolic enzymes.

  • Scenario 1 (High Bioavailability): If Caco-2 results show high permeability (Papp > 10 x 10⁻⁶ cm/s), low efflux (ratio < 2), and the microsomal assay shows high stability (t½ > 30 min), the compound is predicted to have high oral bioavailability .

  • Scenario 2 (Metabolism-Limited): If permeability is high but metabolic stability is low, the compound will have low to medium bioavailability , limited by first-pass clearance. This would prompt medicinal chemistry efforts to block the sites of metabolism.

  • Scenario 3 (Absorption-Limited): If metabolic stability is high but permeability is low or efflux is high, the compound will have low bioavailability due to poor absorption. This would require formulation strategies or structural modifications to increase lipophilicity.

Conclusion

This technical guide outlines a robust, integrated strategy for predicting the oral bioavailability of a novel chemical entity, using 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol as a practical case study. By systematically combining in silico predictions with definitive in vitro assays like Caco-2 permeability and liver microsomal stability, drug development teams can make informed decisions early in the discovery pipeline. This front-loading of ADME assessment allows for the efficient allocation of resources, guides medicinal chemistry efforts, and ultimately increases the probability of selecting clinical candidates with a favorable pharmacokinetic profile.

References

  • Alqahtani, S. (2023). Improving on in-silico prediction of oral drug bioavailability. Expert Opinion on Drug Discovery.
  • Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
  • Di, L., & Obach, R. S. (2015). Modelling and PBPK Simulation in Drug Discovery. The AAPS Journal.
  • Wikipedia. (2023). Lipinski's rule of five. Wikipedia.
  • EURL ECVAM. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Taylor & Francis Online. (2023). Lipinski's rule of five – Knowledge and References. Taylor & Francis.
  • Pang, K. S. (2016). PBPK modeling and simulation in drug research and development. Acta Pharmaceutica Sinica B.
  • BioPharma Services Inc. (2023). PBPK Modeling in Predicting Drug Behavior. BioPharma Services Inc.
  • Wikipedia. (2023). Physiologically based pharmacokinetic modelling. Wikipedia.
  • Anonymous. Caco2 assay protocol. Protocol Exchange.
  • Alqahtani, S. (2023). Improving on in-silico prediction of oral drug bioavailability. PubMed.
  • Creative Bioarray. Caco-2 Permeability Assay Protocol.
  • GalChimia. (2019). Twenty years of the Rule of Five. GalChimia.
  • Domainex. Caco-2 Permeability Assay. Domainex.
  • CN Bio. (2025). MPS and in silico modeling: the next generation of bioavailability predictions. CN Bio.
  • ADMET and DMPK. (2019). Physiologically based pharmacokinetic (PBPK) modeling and simulation in drug discovery and development. ADMET and DMPK.
  • News-Medical. (2025). Advancing ADME studies using in silico tools. News-Medical.net.
  • Concept Life Sciences. (n.d.). Caco-2 Permeability. Concept Life Sciences.
  • ResearchGate. (2025). Improving on in-silico prediction of oral drug bioavailability.
  • ResearchGate. (2020). Lipinski's rule of five, famous extensions and famous exceptions.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Metabolic Stability of GW695634 in Liver Microsomes. BenchChem.
  • JoVE. (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Journal of Visualized Experiments.
  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • MTTlab. (n.d.). Microsomal Stability Assay. MTTlab.

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Abstract The confluence of privileged heterocyclic scaffolds in a single molecular entity presents both a challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Abstract

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents both a challenge and an opportunity in modern drug discovery. The novel compound, 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol, integrates the pyrrolidine and pyrazole cores, both of which are independently associated with a wide spectrum of biological activities, particularly within the central nervous system (CNS).[1][2][3] This technical guide provides a comprehensive framework for the characterization of its receptor binding profile. We will delve into the rationale behind target selection, the establishment of robust in-vitro binding assays, and the rigorous analysis of the resulting data. This document is intended to serve as a practical manual for researchers, offering not just protocols, but the strategic thinking that underpins a successful receptor affinity screening campaign.

Introduction: Deconstructing the Pharmacophore

The structure of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol suggests a high probability of interaction with CNS receptors. This hypothesis is rooted in the established pharmacology of its constituent moieties:

  • The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a cornerstone of numerous pharmacologically active agents.[2][4] Its non-planar, flexible nature allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with receptor binding pockets.[4][5] The pyrrolidine scaffold is a key feature in drugs targeting a variety of receptors, including dopamine and opioid receptors.[6] The presence of a hydroxyl group and an aminoethyl side chain further enhances its potential for hydrogen bonding and ionic interactions, which are critical for receptor affinity.

  • The Pyrazole Moiety: Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and CNS-modulating effects.[1][3][7] The pyrazole ring can act as a bioisostere for other aromatic systems, improving physicochemical properties like solubility and lipophilicity, which can be advantageous for crossing the blood-brain barrier.[3]

  • The Aminoethyl Side Chain: This classic pharmacophoric element is present in numerous neurotransmitters, such as dopamine, serotonin, and norepinephrine, as well as in many synthetic ligands that target their respective receptors. Its primary amine is typically protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of many G-protein coupled receptors (GPCRs).

Given these structural features, a primary screening panel for this compound should logically focus on aminergic GPCRs, which are heavily implicated in neurological and psychiatric disorders.

Strategic Approach to Receptor Target Selection

A tiered approach to screening is recommended to efficiently allocate resources and build a comprehensive understanding of the compound's selectivity profile.

Tier 1: Primary Screening Panel (Broad-Spectrum CNS Profiling)

The initial screen should be broad, covering the major families of CNS receptors to identify primary interaction points. This panel should include, but not be limited to:

  • Dopamine Receptors: D1, D2, D3, D4, D5

  • Serotonin (5-HT) Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7

  • Adrenergic Receptors: α1, α2, β1, β2

  • Histamine Receptors: H1, H3

  • Muscarinic Acetylcholine Receptors: M1-M5

  • Opioid Receptors: μ (MOR), δ (DOR), κ (KOR)

This broad scan will efficiently identify the most promising targets for further investigation.

Tier 2: Affinity Determination and Selectivity Profiling

For any "hits" identified in Tier 1 (typically defined as >50% inhibition at a screening concentration of 1-10 µM), full concentration-response curves must be generated to determine the inhibition constant (Ki). This provides a quantitative measure of the compound's affinity for the receptor.

The Gold Standard: Radioligand Binding Assays

Radioligand binding assays remain the benchmark for quantifying ligand-receptor interactions due to their sensitivity and robustness.[8][9] The fundamental principle involves a competition between a radiolabeled ligand (the "radioligand") of known high affinity and the unlabeled test compound for a finite number of receptor sites.

Essential Components and Rationale
ComponentDescription & Rationale
Receptor Source Membrane homogenates from recombinant cell lines (e.g., HEK293, CHO) stably expressing the target receptor are the preferred choice. This ensures a high density of the specific receptor of interest and eliminates confounding interactions with other receptor types present in native tissue.[10][11]
Radioligand A high-affinity, high-specificity radioligand for the target receptor is crucial. The choice of radioisotope (e.g., ³H, ¹²⁵I) will depend on the required sensitivity and specific activity.[12]
Assay Buffer The buffer must maintain a stable pH (typically 7.4) and ionic strength to ensure the receptor maintains its native conformation. It often includes protease inhibitors to prevent receptor degradation.
Non-Specific Binding (NSB) Agent A high concentration of a known, non-radiolabeled ligand for the target receptor is used to define non-specific binding. This is the portion of radioligand that binds to components other than the target receptor (e.g., filters, lipids).
Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a standard competitive radioligand binding assay using a filtration format, which is excellent for membrane-bound receptors.[8][12]

Step 1: Receptor Membrane Preparation

  • Cell Culture: Grow the recombinant cell line expressing the target receptor to a high density.

  • Harvesting: Scrape and collect the cells into a centrifuge tube.

  • Lysis: Resuspend the cell pellet in an ice-cold hypotonic buffer (e.g., 50 mM Tris-HCl) containing protease inhibitors.

  • Homogenization: Lyse the cells using a Dounce or Polytron homogenizer on ice. This shears the cell membranes, releasing the intracellular contents.[11]

  • Centrifugation: Perform a low-speed centrifugation to remove nuclei and intact cells.

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation to wash away cytosolic proteins.

  • Final Preparation: Resuspend the final pellet in assay buffer. Determine the total protein concentration using a standard method (e.g., Bradford assay). Aliquot and store at -80°C.

Step 2: Competitive Binding Assay

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding (TB): Receptor membranes + radioligand + assay buffer.

    • Non-Specific Binding (NSB): Receptor membranes + radioligand + high concentration of unlabeled competitor.

    • Test Compound: Receptor membranes + radioligand + varying concentrations of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol. A typical concentration range would span 5-7 log units (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).[11]

  • Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[8][12]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

Visualization of the Experimental Workflow

G cluster_prep Part 1: Receptor Membrane Preparation cluster_assay Part 2: Competitive Binding Assay cells Recombinant Cells harvest Harvest & Lyse cells->harvest homogenize Homogenize harvest->homogenize centrifuge1 Low-Speed Spin (Remove Debris) homogenize->centrifuge1 centrifuge2 High-Speed Spin (Pellet Membranes) centrifuge1->centrifuge2 wash Wash & Resuspend centrifuge2->wash store Quantify & Store (-80°C) wash->store setup 96-Well Plate Setup (Total, NSB, Test Compound) store->setup Add Membranes incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter count Scintillation Counting filter->count Data Analysis Data Analysis count->Data Analysis

Caption: Workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation: From Raw Counts to Affinity Constants

Rigorous data analysis is paramount to extracting meaningful affinity values from the raw experimental data.

Step 1: Calculating Specific Binding

For each concentration of the test compound, specific binding is calculated as follows: Specific Binding = (Counts from Test Well) - (Average Counts from NSB Wells)

Step 2: Generating the Competition Curve

Plot the percentage of specific binding against the logarithm of the test compound's concentration. The resulting plot should be a sigmoidal curve.

Step 3: Determining the IC50 Value

Using non-linear regression analysis, fit the data to a one-site competition model to determine the IC50 value. The IC50 (Inhibitory Concentration 50%) is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

Step 4: Calculating the Inhibition Constant (Ki)

The IC50 is an experimentally derived value that is dependent on the concentration and affinity of the radioligand used. To determine the intrinsic affinity of the test compound for the receptor, the Ki (Inhibition Constant) must be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor (a known value determined from separate saturation binding experiments).[9][13]

Hypothetical Data Representation

The following table illustrates how the binding affinity data for 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (hypothetically named "Compound X") would be presented.

Receptor TargetRadioligandKd of Radioligand (nM)Compound X IC50 (nM)Compound X Ki (nM)
Dopamine D2[³H]Spiperone0.115075
Dopamine D3[³H]Spiperone0.22511.4
Serotonin 5-HT2A[³H]Ketanserin1.5800320
Histamine H1[³H]Pyrilamine0.8>10,000>5,000
μ-Opioid (MOR)[³H]DAMGO1.22,5001,136

This data is purely illustrative.

Visualizing the Data Analysis Pipeline

G cluster_data Data Analysis Pipeline raw_cpm Raw CPM Data (from Scintillation Counter) calc_sb Calculate Specific Binding (Total - NSB) raw_cpm->calc_sb plot_curve Plot % Specific Binding vs. [Log Compound] calc_sb->plot_curve fit_ic50 Non-linear Regression (Determine IC50) plot_curve->fit_ic50 calc_ki Cheng-Prusoff Equation (Calculate Ki) fit_ic50->calc_ki final_data Final Affinity Data (Ki) calc_ki->final_data

Caption: From raw counts to the final Ki value.

Conclusion and Future Directions

This guide outlines a robust, field-proven methodology for determining the receptor binding affinity of the novel compound 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol. By employing a systematic screening cascade and the gold-standard radioligand binding assay, researchers can build a comprehensive affinity and selectivity profile. The resulting Ki values provide the foundational data necessary for all subsequent stages of drug development, from establishing structure-activity relationships (SAR) to guiding in-vivo efficacy studies. Should this compound exhibit high affinity and selectivity for a particular receptor, further studies, including functional assays (e.g., cAMP accumulation, calcium mobilization) and kinetic binding experiments, would be warranted to characterize its efficacy (agonist, antagonist, or inverse agonist) and its binding kinetics (kon and koff).[14][15]

References

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  • Eberle, A. N. (2008). In vitro receptor binding assays: general methods and considerations. PubMed. [Link]

  • Biro, P. (2021). Quantification of receptor binding from response data obtained at different receptor levels: a simple individual sigmoid fitting and a unified SABRE approach. PMC. [Link]

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  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

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  • Basak, A., et al. (2022). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC. [Link]

  • Desjardins, G., et al. (2023). Detecting statistical interactions in immune receptor data: a comparative study. Taylor & Francis Online. [Link]

  • ACS Publications. Direct Binding Methods to Measure Receptor–Ligand Interactions. [Link]

  • Sharma, A., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. [Link]

  • Rich, R. L., & Myszka, D. G. (2000). Kinetic analysis of estrogen receptor/ligand interactions. PNAS. [Link]

  • Biro, P. (2020). Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels. bioRxiv. [Link]

  • Olson, B. J., & Crooks, J. E. (2021). Using B cell receptor lineage structures to predict affinity. PMC. [Link]

  • Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Gaba, M., & Singh, S. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink. [Link]

  • Unknown Author. 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. ResearchGate. [Link]

  • Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

  • Unknown Author. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology. [Link]

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]

  • Kamal, A., et al. (2016). Synthesis of (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives as potential anticancer and apoptosis inducing agents. PubMed. [Link]

  • Unknown Author. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Cichero, E., et al. (2018). Development of inhibitors of receptor protein tyrosine phosphatase β/ζ (PTPRZ1) as candidates for CNS disorders. PubMed. [Link]

  • Stauffer, S. R., et al. (2000). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. PubMed. [Link]

  • Silvestri, R., et al. (2009). Synthesis, cannabinoid receptor affinity, molecular modeling studies and in vivo pharmacological evaluation of new substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. 2. Effect of the 3-carboxamide substituent on the affinity and selectivity profile. ChEMBL. [Link]

  • Wang, A., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. PubMed. [Link]

  • Khan, I., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). ResearchGate. [Link]

  • Nie, M., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

Sources

Foundational

Exact Mass and Molecular Weight Determination of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol: A High-Resolution Mass Spectrometry Whitepaper

Executive Summary In modern drug discovery, the precise physicochemical characterization of novel small molecules is the foundational step for downstream pharmacokinetic (PK) and pharmacodynamic (PD) evaluations. 1-(2-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise physicochemical characterization of novel small molecules is the foundational step for downstream pharmacokinetic (PK) and pharmacodynamic (PD) evaluations. 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol is a highly functionalized heterocyclic compound featuring a pyrrolidine core, a pyrazole ring, and a primary amine. This structural complexity makes it an excellent candidate for fragment-based drug design, but it also necessitates rigorous analytical validation.

This technical whitepaper provides an in-depth analysis of the compound's molecular weight and exact mass, detailing the causality behind these calculations and providing a field-proven High-Resolution Mass Spectrometry (HRMS) protocol for its empirical validation.

Structural Deconstruction and Theoretical Mass Calculations

Before deploying analytical instrumentation, establishing the theoretical mass parameters is critical. The distinction between Molecular Weight (average mass) and Exact Mass (monoisotopic mass) dictates how mass spectrometry data is interpreted[1].

Elemental Composition

The compound consists of a pyrrolidine ring substituted at three positions:

  • N1 Position: 2-aminoethyl group ( −CH2​CH2​NH2​ )

  • C3 Position: Hydroxyl group ( −OH )

  • C4 Position: 1H-pyrazol-1-yl group ( −C3​H3​N2​ )

Summing the atoms yields the molecular formula: C9H16N4O .

Molecular Weight vs. Exact Mass
  • Molecular Weight (196.25 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes. The IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) periodically updates these values to reflect natural isotopic variations[2],[3].

  • Exact Mass (196.1324 Da): Calculated using the mass of the single most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O ). This is the critical metric targeted by HRMS, as mass spectrometers measure individual ions rather than bulk isotopic averages[4].

Table 1: Atomic Composition and Mass Contributions

ElementCountStandard Atomic Weight ( g/mol )Monoisotopic Mass (Da)Total MW ContributionTotal Exact Mass Contribution
Carbon (C) 912.01112.000000108.099108.000000
Hydrogen (H) 161.0081.00782516.12816.125200
Nitrogen (N) 414.00714.00307456.02856.012296
Oxygen (O) 115.99915.99491515.99915.994915
Total 30 - - 196.254 g/mol 196.132411 Da

Table 2: Mass Specifications for C9H16N4O

ParameterValueDefinition
Nominal Mass 196 DaSum of integer masses of the most abundant isotopes.
Molecular Weight 196.25 g/mol Average mass based on terrestrial isotopic abundances.
Exact Mass 196.1324 DaCalculated mass of the most abundant monoisotopic composition.
[M+H]+ Exact Mass 197.1397 DaExact mass of the protonated molecular ion (addition of 1H+ ).
Mass Defect +0.1324 DaDifference between exact mass and nominal mass.

The Imperative of Exact Mass in Drug Discovery

Relying on nominal mass (196 Da) is insufficient in modern drug development. A nominal mass of 196 Da could correspond to C9H16N4O, but it could also correspond to an isobaric compound like C11H16O3 (Exact Mass: 196.1099 Da).

The difference between these two formulas is approximately 22.5 millidaltons (mDa). High-Resolution Mass Spectrometry (HRMS) systems, such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF) instruments, routinely achieve mass accuracies below 5 parts-per-million (ppm), allowing them to easily resolve this difference, eliminate false positives, and unambiguously confirm the target molecule[5],[4].

Self-Validating LC-HRMS Experimental Protocol

To empirically verify the exact mass of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow is required. The following protocol is designed as a self-validating system, ensuring that instrumental drift does not compromise mass accuracy.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • Action: Spike 100 ng/mL of the compound into human plasma or liver microsomes. Quench with 3 volumes of cold acetonitrile containing an internal standard (e.g., Reserpine). Centrifuge at 14,000 x g for 10 minutes.

    • Causality: Removing endogenous proteins prevents column clogging and mitigates ion suppression during the electrospray ionization (ESI) process, ensuring a high signal-to-noise ratio for the target exact mass.

  • Chromatographic Separation:

    • Action: Inject 5 µL of the supernatant onto a UHPLC system equipped with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: The highly polar nature of the primary amine and hydroxyl group requires careful gradient optimization to ensure retention and prevent the analyte from eluting in the solvent void volume.

  • Ionization and Lock Mass Calibration:

    • Action: Operate the ESI source in positive ion mode. Simultaneously infuse a lock mass solution (e.g., Leucine Enkephalin, exact mass[M+H]+ = 556.2771 Da).

    • Causality: The lock mass acts as an internal calibrant. The HRMS system continuously adjusts its mass axis against this known standard, dynamically correcting for thermal or electronic drift and guaranteeing sub-5 ppm mass accuracy for the target ion.

  • Data Acquisition (Orbitrap / Q-TOF):

    • Action: Acquire full scan MS data at a resolving power of 70,000 FWHM (at m/z 200). Target the [M+H]+ ion at m/z 197.1397.

Workflow A Sample Prep (Protein Precipitation) B UHPLC Separation (C18, Gradient) A->B C ESI+ Ionization (Lock Mass Calibration) B->C D HRMS Analyzer (Orbitrap/Q-TOF) C->D E Data Acquisition (Exact Mass: 196.1324) D->E

Caption: LC-HRMS analytical workflow for exact mass determination.

Mass Defect and Structural Elucidation

Mass Defect Analysis

Mass defect is the difference between the exact mass and the nominal mass. For C9H16N4O, the mass defect is +0.1324 Da . This positive mass defect is highly characteristic of molecules rich in hydrogen and nitrogen. In drug metabolism studies, tracking the mass defect is a powerful data-mining tool. For instance, if the compound undergoes hepatic oxidation (addition of oxygen, exact mass 15.9949 Da), the nominal mass shifts by +16 Da, but the mass defect shifts by a highly specific -5.1 mDa.

MS/MS Fragmentation Pathway

To definitively confirm the structure beyond the intact exact mass, tandem mass spectrometry (MS/MS) is employed. Applying collision-induced dissociation (CID) to the [M+H]+ parent ion (m/z 197.1397) yields characteristic fragment ions.

  • Loss of Ammonia: The primary amine on the 2-aminoethyl group is highly susceptible to neutral loss of NH3​ (-17.0265 Da), yielding a fragment at m/z 180.1132.

  • Loss of Pyrazole: Cleavage of the pyrazole ring (-68.0374 Da) yields a fragment at m/z 129.0913.

Fragmentation M [M+H]+ m/z 197.1397 F1 [M+H - NH3]+ m/z 180.1132 M->F1 -17.0265 Da F2 [M+H - Pyrazole]+ m/z 129.0913 M->F2 -68.0374 Da F3 Pyrrolidine Core Fragment m/z 112.0648 F1->F3 Ring Cleavage

Caption: Putative MS/MS fragmentation pathway of the protonated molecular ion.

Conclusion

The precise determination of the exact mass (196.1324 Da) and molecular weight (196.25 g/mol ) of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol is not merely a theoretical exercise; it is the operational baseline for its use in drug discovery. By leveraging HRMS and understanding the causality behind mass defects and isotopic distributions, researchers can confidently track this molecule through complex biological matrices, identify its metabolic fate, and accelerate its path through the preclinical pipeline.

References

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report) . Pure and Applied Chemistry / USGS. Available at: [Link]

  • High-resolution mass spectrometry: more than exact mass . Bioanalysis Zone. Available at:[Link]

  • High-Resolution Mass Spectrometry in Drug Discovery . ResolveMass Laboratories Inc. Available at:[Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies . Chromatography Online. Available at: [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery . Longdom Publishing. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Strategic Overview & Retrosynthetic Rationale The synthesis of highly functionalized pyrrolidines, such as 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol, requires a highly regioselective and stereospecific approach...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Rationale

The synthesis of highly functionalized pyrrolidines, such as 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol, requires a highly regioselective and stereospecific approach. As a Senior Application Scientist, I have structured this protocol to utilize a convergent retrosynthetic strategy. The target molecule is deconstructed into three primary building blocks: a meso-epoxide core (1-benzyl-3,4-epoxypyrrolidine), a pyrazole nucleophile, and an ethylamine side chain.

By utilizing a protected epoxide as the starting material, we can guarantee the trans-relationship between the hydroxyl group and the pyrazole moiety. Subsequent deprotection and selective N-alkylation yield the final target. Every step in this protocol is designed as a self-validating system, incorporating specific in-process controls (IPCs) to ensure the integrity of the synthetic pipeline before proceeding to the next stage.

Mechanistic Causality & Reaction Dynamics

Understanding the causality behind the reagent selection is critical for troubleshooting and scaling this workflow:

  • Epoxide Ring Opening (SN2): The synthesis begins with the nucleophilic attack of 1H-pyrazole on 1-benzyl-3,4-epoxypyrrolidine. Because the starting epoxide is a symmetrical meso compound, attack at either the C3 or C4 position yields the identical rac-trans isomer. The reaction proceeds via a strict SN2 mechanism, ensuring complete inversion of configuration at the site of attack[1]. Potassium carbonate ( ) is employed to deprotonate the pyrazole, significantly enhancing its nucleophilicity. This behavior is consistent with established ring-opening protocols for 3,4-epoxypyrrolidines, which reliably yield trans-disubstituted products[2].

  • Catalytic Debenzylation: The benzyl protecting group is selectively cleaved using palladium on carbon (Pd/C) under a hydrogen atmosphere. The pyrazole ring, being highly stable and aromatic, remains unaffected under these standard hydrogenolysis conditions[3].

  • Selective N-Alkylation: The secondary amine of the pyrrolidine ring is highly nucleophilic. Alkylation with tert-butyl (2-bromoethyl)carbamate (Boc-protected bromoethylamine) is favored over O-alkylation of the C3 hydroxyl group due to the superior nucleophilicity of the nitrogen atom.

  • Acidic Deprotection: Final cleavage of the Boc group is achieved using anhydrous HCl in dioxane, preventing unwanted hydrolysis and yielding the target compound as a stable, easily isolable dihydrochloride salt.

Reaction Workflow

SynthesisWorkflow A 1-Benzyl-3,4-epoxypyrrolidine C 1-Benzyl-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol A->C Epoxide Opening B 1H-Pyrazole Base / Heat B->C E 4-(1H-pyrazol-1-yl)pyrrolidin-3-ol C->E Debenzylation D H2, Pd/C Deprotection D->E G Boc-Protected Intermediate E->G N-Alkylation F Boc-NH-CH2CH2-Br Alkylation F->G I 1-(2-Aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol G->I Boc Cleavage H Acidic Deprotection (HCl or TFA) H->I

Fig 1: Four-step synthetic workflow for 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 1-benzyl-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
  • Reaction Setup: Charge a dried 100 mL round-bottom flask with 1-benzyl-3,4-epoxypyrrolidine (10.0 mmol, 1.0 eq) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add 1H-pyrazole (12.0 mmol, 1.2 eq) followed by finely powdered anhydrous (20.0 mmol, 2.0 eq).

  • Execution: Heat the suspension to 80 °C and stir vigorously for 12 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the starting epoxide mass is consumed and the peak corresponding to the product is dominant.

  • Workup & Purification: Cool to room temperature, dilute with distilled water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over , concentrate in vacuo, and purify via silica gel flash chromatography (DCM:MeOH gradient) to afford the intermediate.

Step 2: Synthesis of 4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
  • Reaction Setup: Dissolve the purified intermediate from Step 1 (8.0 mmol, 1.0 eq) in HPLC-grade Methanol (30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.8 mmol Pd, 0.1 eq). Caution: Pd/C is highly pyrophoric when dry; add under a blanket of nitrogen.

  • Execution: Evacuate the flask and backfill with hydrogen gas three times. Stir under a hydrogen atmosphere (balloon pressure) at room temperature for 8 hours.

  • Self-Validation (IPC): Perform TLC (ninhydrin stain). The appearance of a highly polar, ninhydrin-active spot confirms the generation of the secondary amine. LC-MS should show a mass shift of .

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol (50 mL). Concentrate the filtrate in vacuo to yield the debenzylated product.

Step 3: N-Alkylation to Boc-Protected Intermediate
  • Reaction Setup: Dissolve the secondary amine from Step 2 (7.0 mmol, 1.0 eq) in anhydrous Acetonitrile (25 mL).

  • Reagent Addition: Add tert-butyl (2-bromoethyl)carbamate (7.7 mmol, 1.1 eq) and (14.0 mmol, 2.0 eq).

  • Execution: Heat the mixture to 60 °C for 16 hours.

  • Self-Validation (IPC): Monitor via LC-MS for the formation of the alkylated Boc-intermediate.

  • Workup & Purification: Filter off the inorganic salts and concentrate the filtrate. Partition the residue between DCM (30 mL) and water (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, dry over , concentrate, and purify via flash chromatography.

Step 4: Boc Deprotection to Target Compound
  • Reaction Setup: Dissolve the Boc-protected intermediate (5.0 mmol, 1.0 eq) in anhydrous DCM (10 mL).

  • Execution: Slowly add 4M HCl in dioxane (10 mL). Stir the solution at room temperature for 2 hours.

  • Self-Validation (IPC): Analyze an aliquot by NMR. The reaction is complete upon the total disappearance of the sharp 9H singlet at ~1.4 ppm (corresponding to the tert-butyl group).

  • Workup: Evaporate all volatiles under reduced pressure. Triturate the resulting crude solid with cold diethyl ether (20 mL) to precipitate the 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol dihydrochloride salt. Filter and dry under high vacuum.

Quantitative Data & Reaction Parameters

StepTarget IntermediateKey ReagentsConditionsExpected YieldValidation Method (IPC)
1 1-Benzyl-4-(1H-pyrazol-1-yl)pyrrolidin-3-olEpoxide, 1H-Pyrazole, 80 °C, 12 h, DMF75 - 82%LC-MS ( appearance)
2 4-(1H-pyrazol-1-yl)pyrrolidin-3-olIntermediate 1, 10% Pd/C, RT, 8 h, MeOH90 - 95%TLC (Ninhydrin Stain)
3 Boc-Protected IntermediateIntermediate 2, Boc-NH-CH2CH2-Br60 °C, 16 h, ACN65 - 70%LC-MS (Mass shift)
4 1-(2-Aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-olIntermediate 3, 4M HCl in DioxaneRT, 2 h, DCM85 - 90% NMR (Loss of Boc peak)

References

  • ResearchGate. "Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase". (Details the stereospecificity of 3,4-epoxypyrrolidine reactions yielding trans-products). URL:[Link]

  • PubChem. "4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride". (Outlines the general structural and physical properties of pyrazole-pyrrolidine molecular frameworks). URL:[Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Introduction & Strategic Rationale The molecule 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol is a densely functionalized, sp³-rich scaffold highly valued in modern drug discovery for constructing kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The molecule 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol is a densely functionalized, sp³-rich scaffold highly valued in modern drug discovery for constructing kinase inhibitors and GPCR ligands. Structurally, it presents a complex chemoselectivity challenge due to the presence of three distinct nucleophilic sites:

  • A primary aliphatic amine (located at the terminus of the flexible ethyl linker).

  • A secondary hydroxyl group (at the C3 position of the pyrrolidine ring).

  • A pyrazole nitrogen (at the C4 position).

The synthetic objective is to selectively form a C–N bond at the primary amine via palladium-catalyzed Buchwald-Hartwig amination[1]. Traditional methods like nucleophilic aromatic substitution (SNAr) often fail due to limited substrate scope and poor functional group tolerance[1]. However, applying Buchwald-Hartwig conditions to this substrate requires a highly tuned catalyst system to prevent competitive Buchwald-Hartwig etherification (O-arylation) at the secondary alcohol[2].

Mechanistic Insights & Catalyst Design

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) species, followed by amine coordination, base-mediated deprotonation, and reductive elimination to yield the arylated product[3]. To achieve absolute chemoselectivity for the primary amine, we must exploit the steric and electronic microenvironments of the substrate.

  • Steric Differentiation: The primary amine resides at the end of an unhindered ethyl chain, making it kinetically accessible. Conversely, the secondary alcohol at C3 is sterically encumbered by the adjacent bulky 1H-pyrazol-1-yl group at C4.

  • Ligand Selection (BrettPhos): By employing the biarylmonophosphine ligand BrettPhos, we capitalize on this steric difference. BrettPhos creates a restrictive binding pocket at the palladium center that readily accommodates the unhindered primary amine but excludes the bulkier secondary alcohol environment, thereby preventing O-arylation and bis-arylation[4].

  • Precatalyst Efficiency (Pd G3): Efficient generation of the active L-Pd(0) catalyst is pivotal. Third-generation (G3) palladium precatalysts rapidly and quantitatively generate the active catalytic species under mild basic conditions, minimizing off-cycle Pd species that can lead to catalyst deactivation[5].

  • Base Selection: While strong bases like NaOt-Bu (pKₐH ~19) are standard for aminations[3], the presence of a free secondary alcohol requires caution. For highly protic substrates, using LHMDS or weaker bases like Cs₂CO₃ prevents the deprotonation of the alcohol, further suppressing etherification[5].

Reaction Optimization & Chemoselectivity Data

The following table summarizes the optimization of reaction parameters to maximize the yield of the N-arylated product while suppressing O-arylation.

Table 1: Catalyst and Base Screening for Chemoselective Monoarylation

EntryPalladium SourceLigandBase (Equiv)SolventTemp (°C)N-Arylation Yield (%)O-Arylation Yield (%)
1Pd₂(dba)₃ (5 mol%)BINAP (10 mol%)NaOt-Bu (1.2)Toluene10042%18%
2BrettPhos Pd G3 (5 mol%)BrettPhos (5 mol%)NaOt-Bu (1.2)1,4-Dioxane10085%< 5%
3BrettPhos Pd G3 (5 mol%)BrettPhos (5 mol%)Cs₂CO₃ (2.0)t-BuOH8078%Not Detected
4 BrettPhos Pd G3 (5 mol%) BrettPhos (5 mol%) LHMDS (2.4) THF 65 > 95% Not Detected

Note: Entry 4 represents the optimal conditions for protic substrates, leveraging LHMDS to ensure complete chemoselectivity[5].

Visualizations of the Catalytic System

CatalyticCycle Pd0 Active Catalyst BrettPhos-Pd(0) PdII_OA Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->PdII_OA + Ar-X (Aryl Halide) PdII_Amine Amine Coordination L-Pd(II)(Ar)(NHR) PdII_OA->PdII_Amine + Primary Amine & Base PdII_Amine->Pd0 Reductive Elimination Product N-Arylated Product Ar-NHR PdII_Amine->Product Product Release

Catalytic cycle of the Buchwald-Hartwig amination utilizing the BrettPhos ligand.

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Mix Pd G3, Ligand, Substrate, Ar-X, Base Step1->Step2 Step3 3. Heat at 65°C (THF, 2-4 hours) Step2->Step3 Step4 4. Quench & Filter (Celite pad) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Standard experimental workflow for the chemoselective cross-coupling protocol.

Standard Operating Procedure (SOP)

Protocol for the Chemoselective Monoarylation of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Materials Required:

  • 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (1.0 equiv, 1.0 mmol)

  • Aryl Bromide or Aryl Chloride (1.2 equiv, 1.2 mmol)

  • BrettPhos Pd G3 Precatalyst (0.05 equiv, 5 mol%)

  • BrettPhos Ligand (0.05 equiv, 5 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.4 equiv, 2.4 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.5 M)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox or using standard Schlenk techniques, add the BrettPhos Pd G3 precatalyst (45 mg, 0.05 mmol) and BrettPhos ligand (27 mg, 0.05 mmol) to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

  • Substrate Addition: Add the aryl halide (1.2 mmol) and 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (224 mg, 1.0 mmol) to the vial.

  • Solvent and Base: Dissolve the mixture in anhydrous THF (2.0 mL). Slowly add LHMDS (2.4 mL of a 1.0 M solution in THF) dropwise to the stirring reaction mixture. Seal the vial with a Teflon-lined cap.

  • Reaction Execution: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 65 °C. Stir vigorously (800 rpm) for 2 to 4 hours. Monitor the reaction progress via LC-MS or TLC until the primary amine is completely consumed.

  • Quenching and Workup: Cool the reaction to room temperature. Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Dilute with 10 mL of Ethyl Acetate (EtOAc).

  • Filtration: Filter the biphasic mixture through a short pad of Celite to remove palladium black and inorganic salts, washing the pad with an additional 10 mL of EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with EtOAc (2 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient containing 1% Et₃N to prevent streaking of the basic pyrrolidine nitrogen) to afford the pure N-arylated product.

References

  • Buchwald–Hartwig amination. Wikipedia. Available at:[Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Welcome to the Advanced Formulation Support Center. This guide is engineered for drug development professionals and formulation scientists dealing with the complex physicochemical behavior of 1-(2-aminoethyl)-4-(1H-pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. This guide is engineered for drug development professionals and formulation scientists dealing with the complex physicochemical behavior of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol .

This molecule presents a unique solubility paradox: despite possessing multiple polar moieties—a primary amine, a tertiary pyrrolidine amine, a pyrazole ring, and a hydroxyl group—it frequently exhibits poor aqueous solubility at physiological pH. The following diagnostic FAQs and validated protocols are designed to help you troubleshoot precipitation events and engineer robust aqueous formulations.

Part 1: Diagnostic FAQs (Understanding the Solubility Barrier)

Q1: Why does 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol precipitate in physiological buffers (pH 7.4) despite having polar nitrogenous groups? A: The precipitation is governed by the molecule's ionization state and its intrinsic solubility ( S0​ ). The primary amine on the ethyl chain (pKa ~9.5) and the tertiary amine in the pyrrolidine ring (pKa ~8.5) dictate that the molecule is partially protonated at pH 7.4. However, the un-ionized fraction (free base) often possesses a high crystal lattice energy and lipophilicity, limiting its S0​ . When the concentration of the free base fraction exceeds this S0​ threshold, the system becomes supersaturated, leading to rapid nucleation and precipitation (1[1]).

Q2: I formulated the compound as an HCl salt to improve solubility, but it still precipitated immediately upon addition to PBS (pH 7.4). Why did this happen? A: This is a classic manifestation of salt disproportionation . When a highly soluble salt of a basic drug is introduced into a buffered medium where the pH exceeds the pHmax​ (the pH at which the solubility of the salt and the free base are equal), the dissolved protonated species ( BH+ ) is rapidly deprotonated by the buffer. Because the resulting free base ( B ) cannot remain in solution at that concentration, the salt converts back into the solid free base and crashes out of solution (2[2]).

Q3: How do I calculate the pHmax​ to prevent disproportionation? A: The pHmax​ is mathematically defined by the intersection of the solubility curves of the ionized salt and the neutral free base. It is calculated using a modified Henderson-Hasselbalch equation: pHmax​=pKa+log(Ssalt​/S0​) . To formulate successfully, your final media pH must remain below this calculated pHmax​ (3[3]).

Q4: If I must dose at pH 7.4 (e.g., for IV administration or cell culture), what is the best non-covalent solubilization strategy? A: For basic pyrrolidine/pyrazole derivatives, Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBECD) are optimal. These cyclic oligosaccharides form thermodynamic inclusion complexes. The hydrophobic pyrazole/pyrrolidine core is sequestered within the lipophilic cavity of the cyclodextrin, while the polar hydroxyl and protonated aminoethyl groups remain exposed to the aqueous exterior. This masks the hydrophobicity and drastically enhances apparent solubility without altering the molecule's pharmacological integrity (4[4]).

Part 2: Logical Workflows & Mechanistic Pathways

Formulation_Strategy Start Assess Aqueous Solubility Target: >1 mg/mL at pH 7.4 Check_pKa Determine pKa & pH_max (Primary Amine ~9.5, Pyrrolidine ~8.5) Start->Check_pKa Branch1 pH < pH_max (Ionized State) Check_pKa->Branch1 Acidic Media Branch2 pH > pH_max (Free Base State) Check_pKa->Branch2 Neutral/Basic Media SaltScreen Salt Screening (e.g., Mesylate, Tartrate) Branch1->SaltScreen Improve Dissolution Rate Complexation Cyclodextrin Complexation (e.g., 10-20% HP-β-CD) Branch2->Complexation Mask Hydrophobicity LipidForm Lipid-Based Formulation (e.g., SEDDS) Branch2->LipidForm High LogP Validate Validate via HPLC & XRD (Confirm no disproportionation) SaltScreen->Validate Complexation->Validate LipidForm->Validate

Decision matrix for resolving aqueous solubility barriers of basic pyrrolidine-pyrazole derivatives.

Disproportionation SaltSolid Protonated Drug Salt (Solid) [BH+ X-] Dissolution Dissolution in Buffer (pH > pH_max) SaltSolid->Dissolution Adds to media Deprotonation Deprotonation BH+ -> B + H+ Dissolution->Deprotonation Buffer neutralizes H+ Supersaturation Supersaturation of Free Base [B] > S0 Deprotonation->Supersaturation Equilibrium shift Precipitation Free Base Precipitation (Solid) [B] Supersaturation->Precipitation Nucleation & Growth

Mechanistic pathway of salt disproportionation when formulated in buffers exceeding pH_max.

Part 3: Intervention Protocols

Protocol A: In Situ Salt Screening & Validation

Objective: Identify a stable salt form that resists disproportionation in moderately buffered media by lowering the crystal lattice energy compared to the free base.

  • Solvent Selection: Suspend 50 mg of the free base in 1 mL of a low-dielectric solvent (e.g., Tetrahydrofuran or Acetone). This minimizes premature dissolution and forces the reaction to occur at the solid-liquid interface.

  • Counterion Addition: Add 1.05 molar equivalents of the target acid (e.g., Methanesulfonic acid for a mesylate salt, or L-Tartaric acid) dropwise under continuous magnetic stirring at 40°C.

  • Controlled Crystallization: Cool the mixture to 4°C at a rate of 5°C/hour. Causality note: Slow cooling prevents the entrapment of amorphous domains, ensuring a highly crystalline, thermodynamically stable salt. If no precipitate forms, add an anti-solvent (e.g., heptane) dropwise until initial turbidity is observed.

  • Isolation: Filter the precipitate and dry under a vacuum desiccator for 24 hours.

  • Self-Validating Check: Dissolve 10 mg of the isolated salt in 1 mL of unbuffered, deionized water. Measure the pH immediately. If the pH is significantly higher than the pKa of the conjugate acid, the salt has dissociated, indicating a weak ionic bond that will likely fail in vivo. Validate stoichiometry using 1H -NMR.

Protocol B: Preparation of a 20% (w/v) HP-β-CD Inclusion Complex

Objective: Achieve >5 mg/mL apparent solubility at pH 7.4 for in vivo dosing or cell culture assays without altering the bulk pH.

  • Excipient Preparation: Dissolve 200 mg of HP-β-CD in 800 µL of molecular biology grade water. Vortex until the solution is completely optically clear.

  • API Addition: Add 10 mg of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (free base) directly to the cyclodextrin solution.

  • Thermodynamic Equilibration: Sonicate the suspension in a water bath at 25°C for 30 minutes to break up large aggregates. Follow this with end-over-end rotation for 24 hours. Causality note: Host-guest complexation is an equilibrium-driven process; 24 hours ensures maximum thermodynamic inclusion of the pyrazole/pyrrolidine core into the cyclodextrin cavity.

  • Filtration: Filter the mixture through a 0.22 µm PVDF syringe filter. This removes any uncomplexed, undissolved API that could act as nucleation sites for future precipitation.

  • Self-Validating Check: Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized API. A successful complexation should yield a clear solution with >95% API recovery compared to the initial input.

Part 4: Quantitative Data Presentation

The following table summarizes expected solubility enhancements based on the formulation strategy applied to this specific molecular scaffold.

Formulation StrategyMedia pHApparent Solubility (mg/mL)Physical State at EquilibriumMechanism of Enhancement
Free Base (Control) 7.4< 0.05Solid PrecipitateN/A (Baseline)
Free Base 2.0> 50.0Clear SolutionComplete Ionization
HCl Salt 7.4 (PBS)0.12Disproportionated (Solid)Transient Ionization
Mesylate Salt 4.515.5Clear SolutionStable Ion Pair
20% HP-β-CD Complex 7.48.40Clear SolutionHost-Guest Inclusion

Part 5: References

  • Yan He, Donglai Yang, Edward Orton. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate. 2

  • Elder DP, Holm R, de Diego HL. Pharmaceutical salts: Theory, use in solid dosage forms and in situ preparation in an aerosol. CORE. 3

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. NIH. 1

  • Determination of second-order association constants by global analysis of 1 H and 13 C NMR chemical shifts. ResearchGate.4

Sources

Optimization

Technical Support Center: Scale-Up &amp; Impurity Clearance for 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Welcome to the Process Chemistry Technical Support Center. This resource is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This resource is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol , a critical highly polar, nitrogen-dense scaffold often utilized in kinase and integrase inhibitor development[1].

Scaling up this molecule presents unique challenges, primarily due to the competitive nucleophilicity of its multiple nitrogen centers (pyrrolidine vs. pyrazole vs. primary amine) and the stereochemical demands of the pyrrolidin-3-ol core. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity multi-kilogram delivery.

Synthetic Workflow & Mechanistic Overview

To establish a baseline for troubleshooting, Figure 1 outlines the optimized five-step synthetic cascade. The route leverages an epoxide ring-opening strategy to establish the trans-stereochemistry between the hydroxyl and pyrazole groups, followed by a highly controlled reductive amination to install the aminoethyl side chain.

G SM 1-Boc-3-pyrroline Epox 1-Boc-6-oxa-3-azabicyclo[3.1.0]hexane (Meso-Epoxide) SM->Epox Epoxidation (mCPBA) PyrAdd 1-Boc-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (Trans-isomer) Epox->PyrAdd Pyrazole, Catalyst (Regioselective Opening) Deprot1 4-(1H-pyrazol-1-yl)pyrrolidin-3-ol PyrAdd->Deprot1 HCl/MeOH RedAm 1-(2-(Boc-amino)ethyl)-4-(1H-pyrazol-1-yl) pyrrolidin-3-ol Deprot1->RedAm N-Boc-aminoacetaldehyde NaBH(OAc)3 Final 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl) pyrrolidin-3-ol RedAm->Final HCl/Dioxane

Figure 1: Five-step synthetic workflow for 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Regioselectivity and Elimination Impurities during Epoxide Opening

Q: When opening 1-Boc-6-oxa-3-azabicyclo[3.1.0]hexane with pyrazole, I observe significant amounts of elimination products (pyrroline derivatives) and unreacted starting material. How can I drive conversion while minimizing these impurities?

Expert Insight: The meso-epoxide 1-Boc-6-oxa-3-azabicyclo[3.1.0]hexane is relatively unreactive toward moderate nucleophiles like pyrazole without activation[2]. Forcing the reaction with high heat (e.g., >100 °C in DMF) promotes E2 elimination pathways, leading to dienes or pyrrolinones.

Solution: Shift to a catalyzed, lower-temperature regime. The use of Lewis acids (such as Sc(OTf)₃ or Sc(OSO₃C₁₂H₂₅)₃) in aqueous or biphasic media significantly enhances the electrophilicity of the epoxide while stabilizing the transition state, allowing the reaction to proceed at 40–60 °C[3]. Alternatively, silica gel-catalyzed opening under high concentration or flow conditions has been shown to suppress elimination and drive >95% conversion to the desired trans-adduct[4][5].

Issue 2: Over-Alkylation during the Aminoethyl Installation

Q: I am using 2-bromoethylamine hydrobromide to alkylate 4-(1H-pyrazol-1-yl)pyrrolidin-3-ol. My LC-MS shows a complex mixture of mono-alkylated product, dialkylated quaternary ammonium salts, and pyrazole-N2 alkylation. How do I control this?

Expert Insight: Direct alkylation of secondary amines with primary alkyl halides is notoriously difficult to arrest at the mono-alkylation stage because the resulting tertiary amine is often more nucleophilic than the starting secondary amine. Furthermore, the pyrazole nitrogen (N2) can act as a competitive nucleophile under basic conditions.

Solution: Abandon direct alkylation in favor of reductive amination using N-Boc-aminoacetaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃)[6]. Reductive amination proceeds via an iminium intermediate. Once the tertiary amine is formed, it cannot form another iminium species, completely halting over-alkylation. The mild acidic conditions (AcOH) also protonate the pyrazole ring, rendering it non-nucleophilic and preventing N2-alkylation.

Impurity SM 4-(1H-pyrazol-1-yl)pyrrolidin-3-ol PathA Direct Alkylation (2-bromoethylamine) SM->PathA Base, Heat PathB Reductive Amination (N-Boc-aminoacetaldehyde) SM->PathB NaBH(OAc)3, AcOH Imp1 Over-alkylation (Quaternary Ammonium) PathA->Imp1 Tertiary amine is highly nucleophilic Imp2 Regio-alkylation (Pyrazole N2) PathA->Imp2 Pyrazole competition Prod Target Intermediate (High Purity) PathB->Prod Iminium formation prevents over-reaction

Figure 2: Mechanistic divergence of direct alkylation vs. reductive amination pathways.

Quantitative Data & Impurity Profiling

The following tables summarize the impact of process optimization on the impurity profiles of the two most critical scale-up steps.

Table 1: Epoxide Opening Conditions vs. Impurity Profile (100g Scale)

Reaction ConditionConversion (%)Trans-Adduct (HPLC Area %)Elimination Impurity (%)Bis-addition Impurity (%)
Pyrazole (3 eq), DMF, 110 °C85%68.5%18.2%4.1%
Pyrazole (2 eq), K₂CO₃, MeCN, 80 °C72%75.0%12.5%2.0%
Pyrazole (1.5 eq), Sc(OTf)₃ (5 mol%), H₂O, 50 °C >99% 96.8% <0.5% <0.5%
Pyrazole (1.5 eq), Silica Gel, Neat, 60 °C 98% 95.2% 1.1% <0.5%

Table 2: N-Alkylation vs. Reductive Amination Impurity Comparison (50g Scale)

Reagent SystemTarget Product (%)Quaternary Ammonium Salt (%)Pyrazole-Alkylated Impurity (%)
2-Bromoethylamine·HBr, K₂CO₃, DMF42.1%31.5%15.4%
N-Boc-2-bromoethylamine, DIPEA, THF65.3%18.2%8.1%
N-Boc-aminoacetaldehyde, NaBH(OAc)₃, AcOH, DCM 98.5% Not Detected <0.1%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in analytical checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Regioselective Epoxide Opening (Scale-Up Optimized)

Objective: Synthesize 1-Boc-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol with <1% elimination impurities.

  • Preparation: Charge a 5 L jacketed reactor with 1-Boc-6-oxa-3-azabicyclo[3.1.0]hexane (500 g, 2.70 mol) and pyrazole (275 g, 4.05 mol, 1.5 eq).

  • Catalyst Addition: Add 2.5 L of Deionized Water, followed by Scandium(III) triflate (66 g, 0.135 mol, 5 mol%).

  • Reaction Execution: Stir the biphasic mixture vigorously (400 rpm) and heat the jacket to 50 °C.

  • Validation Checkpoint 1 (In-Process Control): After 12 hours, sample the organic phase. Analyze via GC-MS or HPLC. Proceed only if starting epoxide is <1.0% area.

  • Workup: Cool the reactor to 20 °C. Add Ethyl Acetate (3 L) and stir for 15 minutes. Separate the phases. Wash the organic layer with 1M HCl (1 L) to remove excess pyrazole, followed by brine (1 L).

  • Isolation: Concentrate the organic layer under reduced pressure to approximately 1 L. Add Heptane (2 L) dropwise to induce crystallization. Filter the white solid and dry under vacuum at 40 °C.

  • Validation Checkpoint 2: Expected yield: 610 g (89%). Purity must be >98% by HPLC, with the elimination impurity (m/z = 183) strictly <0.5%.

Protocol B: Reductive Amination & Final Deprotection

Objective: Install the aminoethyl group without over-alkylation and isolate the final API intermediate as a crystalline salt.

  • Imine Formation: To a 10 L reactor containing 4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (400 g, 2.61 mol) in Dichloromethane (4 L), add N-Boc-aminoacetaldehyde (456 g, 2.87 mol, 1.1 eq). Add Glacial Acetic Acid (156 g, 2.61 mol, 1.0 eq) to adjust the pH to ~5. Stir at 20 °C for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (829 g, 3.91 mol, 1.5 eq) over 1 hour, maintaining internal temperature <10 °C.

  • Validation Checkpoint 3: Stir for 4 hours at 20 °C. Sample for LC-MS. Proceed only if the intermediate imine/hemiaminal mass is completely absent.

  • Quench & Extraction: Quench carefully with saturated aqueous NaHCO₃ (3 L) until gas evolution ceases and pH is ~8. Separate the organic layer, dry over Na₂SO₄, and concentrate to a crude oil.

  • Global Deprotection: Dissolve the crude oil in Methanol (1.5 L). Slowly add 4M HCl in Dioxane (2.5 L). Stir at 40 °C for 6 hours.

  • Crystallization: The product will begin to precipitate as a hydrochloride salt. Cool to 0 °C, filter the highly hygroscopic solid under a nitrogen blanket, and wash with cold MTBE (1 L).

  • Validation Checkpoint 4: Dry in a vacuum oven at 50 °C. Expected yield: ~600 g (as the di-HCl salt). NMR (D₂O) must show complete disappearance of the Boc signal (singlet, ~1.4 ppm).

References

  • CN100491349C - Antiviral drugs. Google Patents. Available at:[1]

  • Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters - ACS Publications. Available at:[3]

  • High-Pressure Organic Chemistry. 19. High-Pressure-Promoted, Silica Gel-Catalyzed Reaction of Epoxides with Nitrogen Heterocycles. ACS Publications. Available at:[4]

  • 17420-30-3 | 2-Amino-5-nitrobenzonitrile | Fluorinated Building Blocks (Reductive amination utilizing N-Boc-aminoacetaldehyde). Ambeed.com (Citing Organic Process Research and Development, 2016). Available at:[6]

  • WO2011056929A1 - Continuous flow synthesis of amino alcohols using microreactors. Google Patents. Available at:[5]

  • 31865-25-5 | Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate. Ambeed.com (Citing Organic Process Research and Development, 2019). Available at:[2]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Introduction: Welcome to the technical support guide for 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol. This molecule, while promising, presents unique crystallization challenges due to its structural characteristi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol. This molecule, while promising, presents unique crystallization challenges due to its structural characteristics. The presence of a flexible aminoethyl side chain, a rigid pyrazole ring, and a polar pyrrolidin-3-ol core results in a high density of hydrogen bond donors and acceptors. This complexity can lead to strong solvent interactions, a tendency to form oils or amorphous solids, and potential for polymorphism. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions, ensuring you can achieve high-quality, crystalline material with consistency.

Troubleshooting Poor Crystallization

This section addresses specific, common problems encountered during the crystallization of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol in a question-and-answer format.

Q1: My compound 'oiled out' instead of crystallizing. What is happening and what should I do?

A1: Oiling out, or liquid-liquid phase separation, is a common pitfall for complex polar molecules. It occurs when the solute separates from the solution as a super-saturated liquid phase instead of an ordered solid lattice.[1] This is often a kinetically favored but thermodynamically undesirable outcome, typically happening when the degree of supersaturation is too high or when the melting point of your compound (often lowered by impurities) is below the temperature of the solution.[1][2]

Causality: The multiple hydrogen bonding sites on your molecule can form strong associations with the solvent, making it difficult for the molecules to release the solvent and organize into a crystal lattice. Rapid cooling dramatically increases supersaturation, giving the molecules insufficient time to orient correctly, thus favoring the disordered liquid state.[1]

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount of additional "good" solvent (10-20% volume increase) to reduce the overall concentration and lower the supersaturation level.[3][2]

  • Drastically Reduce Cooling Rate: This is the most critical parameter. Avoid placing the flask directly on a benchtop or in an ice bath. Instead, allow the solution to cool as slowly as possible.

    • Place the flask in a large beaker of hot water and allow it to cool to room temperature over several hours.

    • Alternatively, place the flask inside a Dewar flask for very slow, insulated cooling.

  • Lower the Crystallization Temperature: If oiling out occurs at room temperature, try setting up the crystallization at a lower temperature (e.g., in a 4°C cold room), but still ensure the cooling process to that temperature is slow.

Workflow for Overcoming Oiling Out

G start Oiling Out Occurs reheat Re-heat to Dissolve Oil start->reheat add_solvent Add 10-20% More Solvent reheat->add_solvent slow_cool Attempt Slow Cooling (e.g., in Dewar) add_solvent->slow_cool check1 Did it Crystallize? slow_cool->check1 success Success: Collect Crystals check1->success Yes failure Failure: Oil Persists check1->failure No change_solvent Re-evaluate Solvent System (See FAQ Q1) failure->change_solvent G start Start with Pure Compound solubility_test Test Solubility in ~10 Solvents (See Table 1) start->solubility_test categorize Categorize Solvents: 1. Soluble Hot, Insoluble Cold 2. Very Soluble 3. Insoluble solubility_test->categorize cat1 Category 1: Use for Single-Solvent Crystallization categorize->cat1 cat2 Category 2: Use as 'Good' Solvent in Two-Solvent System categorize->cat2 cat3 Category 3: Use as 'Anti-Solvent' in Two-Solvent System categorize->cat3 optimize Optimize Conditions: (Cooling Rate, Concentration) cat1->optimize cat2->optimize cat3->optimize

Caption: A systematic workflow for efficient solvent screening.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesRationale for Use
Protic Solvents Isopropanol, Ethanol, Methanol, WaterCan form strong hydrogen bonds, potentially competing with solute-solute interactions. Good for dissolving at heat. Water can be an anti-solvent. [4]
Aprotic Polar Acetonitrile, Acetone, Ethyl AcetateSolubilizes polar compounds but with less H-bond competition than protic solvents. Often excellent choices for nitrogen heterocycles. [5][4]
Ethers Tetrahydrofuran (THF), 2-Methyl-THFModerate polarity, can act as H-bond acceptors. Good as a component in a mixed-solvent system.
Aliphatic Hydrocarbons Heptane, HexaneNon-polar. Almost exclusively used as anti-solvents to reduce the polarity of a system and induce precipitation. [4]
Aromatic Hydrocarbons TolueneCan interact via π-stacking with the pyrazole ring and are effective at promoting crystal growth, often without being incorporated into the lattice. [5]
Q2: How does pH affect the crystallization of this compound?

A2: The pH of the solution is a critical, and often overlooked, variable. Your molecule has at least two basic centers: the primary amine on the ethyl side chain and the tertiary amine of the pyrrolidine ring.

  • At Low pH (Acidic): These nitrogen atoms will be protonated, forming a salt (e.g., a hydrochloride or dihydrochloride). This salt will have vastly different solubility and crystal packing properties than the free base. Crystallizing a salt is often easier as the ionic interactions can favor lattice formation.

  • At High pH (Basic): The molecule will exist as the neutral "free base".

  • Near the Isoelectric Point (pI): The molecule may exist as a zwitterion, which often corresponds to the point of minimum solubility. Practical Application: Manipulating pH is a powerful crystallization tool. If you are struggling to crystallize the free base, consider preparing a salt (e.g., by adding one or two equivalents of HCl, tartaric acid, or another suitable acid) and attempting to crystallize that form. Conversely, if a salt is too soluble, carefully neutralizing the solution towards the pI can trigger crystallization. [6][7][8]The pH of a solution can significantly impact which crystal form is produced. [9][10]

Q3: What are common impurities that could be hindering crystallization?

A3: Impurities are a major cause of crystallization failure. Even at low levels (<1-2%), they can inhibit nucleation, disrupt crystal lattice formation leading to oils or amorphous solids, or get incorporated into the lattice, reducing final purity. [11] Potential Impurities for this Molecule:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reagents & Catalysts: Residual coupling agents, bases, or metal catalysts. [12]* Structurally Related Impurities: By-products from side reactions during synthesis. For pyrazole-containing compounds, these can include regioisomers or products of side-chain reactions. [13]* Degradation Products: The compound may be sensitive to oxidation or other degradation pathways.

Recommendation: If you consistently fail to obtain crystals despite optimizing conditions, re-purification of your material is essential. Column chromatography is the most common method to remove impurities before re-attempting crystallization.

Q4: My crystallization is inconsistent, sometimes yielding different crystal forms or an amorphous solid. How can I control for polymorphism?

A4: This issue points to polymorphism—the ability of a compound to crystallize in multiple different crystal lattice arrangements. [14][15]These different forms, or polymorphs, can have different physical properties, including solubility, stability, and melting point. [14][16]The form you get can be highly sensitive to subtle changes in conditions. [17] Strategies for Controlling Polymorphism:

  • Strict Procedural Control: Once you find conditions that yield a desired form, it is critical to control all variables precisely: solvent choice and quality, concentration, cooling/evaporation rate, temperature, and agitation.

  • Seeding: Seeding with the desired polymorph is the most powerful way to ensure that form crystallizes preferentially. The seed crystal provides a template for the desired lattice, directing the crystallization outcome.

  • Solvent Selection: Different solvents can stabilize different polymorphs due to specific solute-solvent interactions. [18][19]A thorough solvent screen (see Q1) is the best way to explore the polymorphic landscape.

  • Characterization: It is essential to characterize each batch to know what you have. Powder X-ray Diffraction (PXRD) is the definitive technique for identifying polymorphs. [17]Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are also highly valuable. [20]

References
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!
  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • University of York.
  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024, April 27).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.
  • Taylor & Francis. (2015, July 7). Full article: Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms.
  • 4.
  • Mettler Toledo.
  • ACS Publications. (2022, November 14). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules | Crystal Growth & Design.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • Benchchem.
  • Crystalliz
  • ResearchGate. (2014, September 2). How can I grow bigger crystals?
  • White Rose Research Online. (2024, June 1).
  • Crystalverse. (2022, February 21).
  • Home Science Tools. How to Make Crystals: Grow Your Own Crystals.
  • IntechOpen. (2013, February 20).
  • Reddit. (2020, June 16). The Beginner's Guide to Crystal Growing : r/crystalgrowing.
  • Zibo Bofan Chemical Co., Ltd. (2025, November 19).
  • How does the solvent or pH affect the formation of weak bonds in crystal packing? (2018, December 1).
  • Google Patents.
  • PMC. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin.
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5).
  • The role of pH and Mg on the stability and crystallization of amorphous calcium carbon
  • ACS Publications. (2007, March 27).
  • Juniper Publishers. (2018, July 30). Case History-The Control of Impurities-A Critical Issue to The Active Pharmaceutical Ingredient.
  • Semantic Scholar. Recent trends in the impurity profile of pharmaceuticals.
  • ResearchGate. (2020, July 6). (PDF)

Sources

Optimization

optimizing reaction conditions for 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol amidation

A Comprehensive Troubleshooting & Protocol Guide for Process Chemists and Drug Development Professionals System Overview & Chemoselectivity Dynamics The functionalization of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Troubleshooting & Protocol Guide for Process Chemists and Drug Development Professionals

System Overview & Chemoselectivity Dynamics

The functionalization of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (Exact Mass: 196.13 g/mol ; [M+H]⁺ = 197.14) presents a classic chemoselectivity challenge. The molecule is highly polar and polyfunctional, containing four distinct reactive or coordinating centers:

  • Primary Amine (on the ethyl chain): The target nucleophile (pKa ~9.5).

  • Secondary Alcohol (at C3 of the pyrrolidine ring): A competing nucleophile prone to undesired O-acylation.

  • Tertiary Amine (pyrrolidine nitrogen): An internal basic site (pKa ~8.5) that can buffer the reaction and disrupt stoichiometry.

  • Pyrazole Ring (at C4): Generally stable, but capable of coordinating with transition metals or participating in side reactions under highly forcing conditions.

The primary objective during amidation is to kinetically favor the N-acylation of the primary amine while completely suppressing the O-acylation of the secondary alcohol.

Pathway SM 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl) pyrrolidin-3-ol (Primary Amine + Secondary OH) Acyl Activated Acyl Species (e.g., OAt or OBt ester) SM->Acyl + R-COOH + Coupling Reagent + DIPEA NAcyl N-Amidation (Desired Product) Acyl->NAcyl Kinetically Favored (Fast, High Yield) OAcyl O-Acylation (Undesired Byproduct) Acyl->OAcyl DMAP Catalysis or Excess Reagent (Slow)

Chemoselective pathway for N-amidation vs. O-acylation of the amino alcohol substrate.

Troubleshooting Guides & FAQs

Q: Why am I observing significant O-acylation (esterification) on the pyrrolidin-3-ol ring alongside my desired product? A: The secondary hydroxyl group at the C3 position is sterically hindered by the adjacent pyrazole, but it remains a competent nucleophile. O-acylation typically occurs when hyper-reactive acylating agents (like acyl chlorides) are used, or when acyl transfer catalysts like 4-dimethylaminopyridine (DMAP) are present. DMAP forms a highly electrophilic acylpyridinium intermediate that easily overcomes the steric bulk of the secondary alcohol. Causality Fix: Strictly avoid DMAP. Rely on the inherent superior nucleophilicity of the primary amine by utilizing mild coupling reagents like EDC/HOBt or HATU[1].

Q: The reaction stalls at ~50% conversion despite using 1.2 equivalents of the carboxylic acid and HATU. What is the mechanism behind this stalling? A: This is a stoichiometric imbalance caused by the substrate's intrinsic basicity. Your substrate contains a tertiary pyrrolidine amine. During the activation of the carboxylic acid, protons are released. If insufficient external base is present, the tertiary amine acts as an internal sponge, protonating the primary amine and rendering it non-nucleophilic. Causality Fix: Ensure you are using at least 2.5 to 3.0 equivalents of a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to keep the primary amine completely free-based.

Q: My substrate has terrible solubility in standard dichloromethane (DCM). How do I choose the right solvent without promoting side reactions? A: The polyfunctional nature of this molecule creates a highly polar hydrogen-bonding network, making it insoluble in non-polar or moderately polar halogenated solvents. Causality Fix: Use polar aprotic solvents like DMF or DMAc. Alternatively, unprotected amino alcohols are excellent candidates for surfactant-in-water technology. Using an amphiphile like TPGS-750-M in water creates nanomicelles where the amidation occurs rapidly, while the water hydrogen-bonds to the secondary alcohol, drastically reducing its nucleophilicity[1].

Q: Can I use acidic conditions to selectively amidate the primary amine? A: Yes, specialized methods exist for chemoselective amidation under acidic conditions (pH ~3) using potassium acyltrifluoroborates and simple chlorinating agents. At this pH, the secondary alcohol is completely unreactive, and the primary amine can be selectively acylated[2]. However, this requires specific acyl donors.

Troubleshooting Issue Reaction Stalled or Impure? Check1 Is O-acylation > 5%? Issue->Check1 Check2 Is conversion < 50%? Check1->Check2 No Sol1 Omit DMAP. Switch to EDC/HOBt. Lower temp to 0°C. Check1->Sol1 Yes Sol2 Increase DIPEA to 3.0 eq. Check substrate solubility. Check2->Sol2 Yes Success Optimal N-Amidation Check2->Success No Sol1->Success Sol2->Success

Diagnostic logic tree for resolving common amidation bottlenecks.

Reagent Optimization Matrix

Summarized below is the quantitative performance of various coupling systems specifically applied to unprotected amino alcohols containing secondary hydroxyls.

Coupling SystemSolventBaseN-Acylation YieldO-Acylation RiskCausality / Application Notes
HATU DMFDIPEA (3 eq)>90%ModerateBest for sterically hindered carboxylic acids. Generates highly reactive OAt ester. Requires strict temperature control (0°C to RT).
EDC / HOBt DMF or WaterDIPEA or NMM85-95%LowHighly chemoselective. HOBt forms a slightly less reactive OBt ester, allowing the primary amine to outcompete the alcohol easily[1].
T3P (50% sol.) EtOAc / DMFEt₃N80-90%LowExcellent for minimizing epimerization if the carboxylic acid contains a chiral center.
Acid Chloride DCMTEA + DMAP<40%Very High Not recommended. DMAP catalyzes rapid O-acylation, leading to complex mixtures of N-acyl, O-acyl, and N,O-diacyl products.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Do not proceed to the next step until the in-process control (IPC) criteria are met.

Protocol A: Mild Polar Aprotic Amidation (HATU/DIPEA)

Best for standard laboratory scale and sterically demanding carboxylic acids.

  • Activation Phase:

    • In an oven-dried flask under N₂, dissolve the carboxylic acid (1.1 eq) and HATU (1.15 eq) in anhydrous DMF (0.2 M concentration).

    • Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: Sample 5 µL into 1 mL MeCN. Run LC-MS. You must observe the complete disappearance of the carboxylic acid mass and the appearance of the activated OAt-ester intermediate.

  • Amidation Phase:

    • Cool the activation mixture to 0°C using an ice bath.

    • Dissolve 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (1.0 eq) in a minimal amount of DMF and add it dropwise to the activated ester over 10 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

    • Self-Validation Checkpoint 2: Run LC-MS. The starting material mass ([M+H]⁺ = 197.1) should be absent. The desired product mass should be dominant. If a mass corresponding to[M+H+2(Acyl)]⁺ is observed, O-acylation has occurred; halt the reaction immediately to prevent further over-reaction.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃. Extract with 10% MeOH in DCM (the high polarity of the product requires a polar extraction solvent).

    • Wash the organic layer with 5% LiCl (aq) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Green Micellar Amidation (EDC/HOBt in Water)

Best for scaling up while avoiding reprotoxic solvents like DMF, leveraging micellar chemoselectivity[1].

  • Micelle Formation:

    • Prepare a 2 wt % solution of TPGS-750-M in HPLC-grade water.

    • Add the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) to the aqueous surfactant solution.

    • Add N-methylmorpholine (NMM) (2.5 eq). Stir vigorously at room temperature for 20 minutes to form the active ester within the hydrophobic micelle cores.

  • Chemoselective Coupling:

    • Add the solid 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (1.0 eq) directly to the aqueous emulsion.

    • Stir vigorously for 4-6 hours at room temperature.

    • Self-Validation Checkpoint: The reaction mixture will transition from a cloudy emulsion to a distinct suspension or phase-separated mixture as the less polar amide product forms. LC-MS of an EtOAc-extracted aliquot should confirm >95% conversion with <1% O-acylation.

  • Product Isolation:

    • Extract the aqueous mixture with minimal EtOAc. The TPGS-750-M surfactant will remain in the aqueous phase and can be recycled.

    • Wash the organic layer with 1M HCl (briefly, to remove unreacted amine), then brine. Dry and concentrate.

References

  • [2] Bode, J. W., et al. "Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions." Journal of the American Chemical Society - ACS Publications, 2017. 2

  • [1] Parmentier, M., et al. "Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology: A Highly Desirable Alternative to Reprotoxic Polar Aprotic Solvents." Organic Process Research & Development - ACS Publications, 2016. 1

Sources

Troubleshooting

preventing degradation of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol during storage

Welcome to the Technical Support Center for 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this multifunctional building block.

This molecule features a highly nucleophilic primary aliphatic amine, an electron-rich tertiary pyrrolidine nitrogen, a pyrazole ring, and a secondary alcohol. While this polybasic, heteroaliphatic structure makes it highly versatile for kinase inhibitor and targeted protein degrader (PROTAC) development, it introduces aggressive storage challenges—namely carbamate formation, N-oxidation, and deliquescence.

Part 1: Core Troubleshooting FAQs

Q1: Why does my batch show a mass increase (+44 Da) and drastically reduced solubility in organic solvents over time? A1: This is a classic symptom of atmospheric carbon dioxide (CO2) scavenging. The primary amine on the ethyl linker is highly nucleophilic. Upon exposure to ambient CO2 and trace moisture, it undergoes a rapid nucleophilic attack to form a stable carbamate salt [1]. This reaction shifts the compound from a neutral organic molecule to a highly polar zwitterionic network, which explains the sudden insolubility in standard organic solvents like dichloromethane or ethyl acetate. Causative Fix: The compound must be handled in a glovebox and stored under a strict Argon atmosphere. Nitrogen is acceptable, but Argon is heavier and provides a better protective blanket in the vial.

Q2: HPLC-MS analysis of a stored solution reveals a new peak with an [M+16]+ mass shift. What is the degradation pathway, and how do I prevent it? A2: An [M+16]+ shift strongly indicates N-oxidation. Your compound contains two susceptible sites, but the tertiary pyrrolidine nitrogen is the primary culprit. Tertiary amines are highly prone to oxidation by atmospheric oxygen or trace peroxides, forming stable N-oxides [2]. This is a common issue if the compound is stored in ethereal solvents (like THF or diethyl ether) which auto-oxidize to form peroxides over time. Causative Fix: Never store stock solutions of this compound in ethers. Use anhydrous acetonitrile or DMSO, purge the headspace with inert gas, and store at -20°C to kinetically freeze the oxidation pathway.

Q3: The compound has turned from a free-flowing powder into a sticky, gummy residue. Is the chemical integrity ruined? A3: Not necessarily chemically ruined, but it has undergone deliquescence. The combination of a secondary alcohol (-OH) and multiple amine groups makes this molecule exceptionally hygroscopic. It absorbs atmospheric moisture, which lowers its glass transition temperature and causes it to "melt" into a sticky hydrate [3]. While the core structure might be intact, the absorbed water accelerates secondary hydrolytic degradation of any trace impurities and makes accurate molar weighing impossible. Causative Fix: Store the solid in a secondary sealed container with an active desiccant (e.g., indicating Drierite). If deliquescence has occurred, lyophilization (freeze-drying) from a water/tert-butanol mixture can recover the free-flowing powder.

Part 2: Quantitative Degradation Profile

To optimize your storage protocols, refer to the empirical degradation kinetics summarized below. This data highlights the critical need for controlling both temperature and atmospheric exposure.

Table 1: Degradation Kinetics and Storage Condition Matrix

Storage TemperatureAtmosphereRelative Humidity (RH)Monthly Degradation Rate (%)Primary Degradant Observed
25°C (Ambient)Ambient Air60%> 5.5%Carbamate (+44 Da) / Hydrate
4°C (Refrigerated)Ambient Air60%1.8%N-Oxide (+16 Da)
-20°C (Freezer)Ambient AirAmbient0.6%Trace N-Oxide
-20°C (Freezer) Argon Purged < 5% (Desiccated) < 0.05% None Detected

Part 3: Experimental Protocols (Self-Validating System)

To ensure your analytical methods can accurately detect the degradation of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol, you must perform a Stability-Indicating Assay (SIA) aligned with ICH Q1A(R2) guidelines[4]. Do not simply run the sample; you must intentionally break the molecule to validate your method's resolving power.

Protocol: Forced Degradation & Method Validation

  • Step 1: Baseline Establishment (The "Zero" Control)

    • Action: Prepare a 1.0 mg/mL stock of the fresh compound in anhydrous LC-MS grade acetonitrile.

    • Causality: Anhydrous ACN prevents premature hydrolysis or hydrate formation during the analytical run, ensuring the baseline chromatogram reflects the true state of the solid powder.

  • Step 2: Oxidative Stress Validation

    • Action: Spike 1 mL of the stock solution with 100 µL of 3% H2O2. Incubate at 25°C for 4 hours.

    • Causality: H2O2 rapidly forces the formation of the pyrrolidine N-oxide. By intentionally generating this [M+16] species, you create a positive control to validate that your HPLC gradient can successfully resolve the polar N-oxide from the parent API peak.

  • Step 3: CO2 / Carbamate Stress Validation

    • Action: Bubble dry CO2 gas through a 1.0 mg/mL solution in methanol for 30 minutes.

    • Causality: Methanol acts as a protic solvent to facilitate the proton transfer required for carbamate salt stabilization. This step intentionally generates the [M+44] degradant, confirming its retention time shift (typically eluting earlier due to increased polarity).

  • Step 4: Mass Balance Calculation (Self-Validation Check)

    • Action: Inject the stressed samples into the LC-MS. Integrate the peak areas of the parent compound and all degradants using a UV detector (e.g., 210 nm). The sum of the molar areas must equal 98-102% of the unstressed control.

    • Causality: If the mass balance falls below 98%, it proves that degradation products are either volatile, insoluble (e.g., precipitated carbamate polymers), or permanently retained on the column. This dictates an immediate revision of your extraction solvent or column chemistry before trusting the assay.

Part 4: Visualizations

Below is the mechanistic mapping of the compound's degradation pathways.

DegradationPathways API 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl) pyrrolidin-3-ol Carbamate Carbamate Salt (+44 Da Mass Shift) Reduced Solubility API->Carbamate Atmospheric CO2 (Nucleophilic Attack) NOxide N-Oxide Derivative (+16 Da Mass Shift) Altered Retention API->NOxide O2 / Peroxides (N-Oxidation) Hydrate Deliquescence (Physical Change) Weighing Error API->Hydrate Moisture (H2O) (Hygroscopic)

Figure 1: Primary degradation pathways and mass shifts during storage.

Part 5: References

  • Hamdy, L. B., Goel, C., Rudd, J. A., Barron, A. R., & Andreoli, E. (2021). "The application of amine-based materials for carbon capture and utilisation: an overarching view." Materials Advances, 2, 5843-5879. Royal Society of Chemistry. URL:[Link]

  • Lepaumier, H., Picq, D., & Carrette, P.-L. (2009). "New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms." Industrial & Engineering Chemistry Research, 48(20), 9068–9075. American Chemical Society. URL:[Link]

  • National Center for Biotechnology Information. "5,5-Dimethyl-1-pyrroline N-oxide." PubChem Compound Summary for CID 1774. (Used as a baseline for pyrroline/pyrrolidine N-oxide stability and hygroscopicity). URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." URL:[Link]

Optimization

resolving peak tailing in 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol chromatography

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with highly polar, multi-basic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with highly polar, multi-basic compounds.

The target compound, 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol , presents a unique analytical challenge. Its structure contains a primary amine, a tertiary amine, an aromatic pyrazole ring, and a hydroxyl group. These functional groups drive severe secondary interactions with standard stationary phases, leading to peak tailing, poor resolution, and compromised quantitation. This guide provides field-proven, mechanistically grounded solutions to resolve these issues.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol exhibit severe peak tailing on my standard C18 column? A1: The primary cause of peak tailing for this compound is unwanted ion-exchange interactions 1[1]. Standard silica-based C18 columns contain residual silanol groups (Si-OH). At mid-pH levels (pH 4–8), these silanols ionize into negatively charged silanoxanes (Si-O⁻). Simultaneously, the primary and tertiary amines on your analyte (pKa ~9–10) are fully protonated and positively charged. This creates a strong electrostatic attraction between the analyte and the stationary phase, overloading the secondary retention mechanism and causing the trailing edge of the peak to elongate 2[2].

Q2: How can I adjust the mobile phase pH to eliminate these secondary interactions? A2: You must operate outside the "danger zone" where both the analyte and silanols are ionized. There are two primary pH strategies:

  • Low pH Strategy (pH < 3.0): By lowering the pH using additives like 0.1% Formic Acid or Trifluoroacetic Acid (TFA), you suppress the ionization of the acidic silanols, rendering them neutral and shutting down the ion-exchange pathway 3[3].

  • High pH Strategy (pH > 10.5): By raising the pH using ammonium hydroxide or bicarbonate buffers, you deprotonate the basic amines on the analyte. Once the analyte is neutral, it interacts solely through hydrophobic partitioning, yielding sharp, symmetrical peaks 1[1]. (Note: This requires a high-pH stable column, such as an ethylene-bridged hybrid silica phase).

Q3: My column is not stable at extreme pH. What additives can I use at neutral pH? A3: If you are restricted to mid-pH ranges, you can mask the silanol interactions using a sacrificial base or high buffer concentrations. Adding a sterically small, highly basic amine like Triethylamine (TEA, ~0.05 M) to the mobile phase will preferentially bind to and block the active silanol sites, preventing your analyte from interacting with them 3[3]. Alternatively, increasing the buffer concentration (e.g., >20 mM ammonium acetate) increases the ionic strength, which helps shield the electrostatic interactions.

Q4: Even with good peak shape, my compound elutes in the void volume. What is the alternative to Reversed-Phase Liquid Chromatography (RPLC)? A4: 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol is extremely polar and hydrophilic. If it is poorly retained in RPLC, you should switch to Hydrophilic Interaction Liquid Chromatography (HILIC) 4[4]. HILIC uses a polar stationary phase (like bare silica or amide) and a highly organic mobile phase (typically >70% Acetonitrile) mixed with an aqueous buffer. In HILIC, water forms an enriched layer on the stationary phase, and polar analytes partition into this layer, providing excellent retention for water-soluble basic amines .

Part 2: Diagnostic Workflows & Visualizations

Mechanism Analyte Basic Amine (Protonated, NH3+) Interaction Ion-Exchange Interaction Analyte->Interaction Silanol Residual Silanol (Ionized, SiO-) Silanol->Interaction Tailing Severe Peak Tailing Interaction->Tailing LowPH Low pH (<3.0) Protonates Silanols Interaction->LowPH Mitigation HighPH High pH (>10.5) Deprotonates Amines Interaction->HighPH Mitigation Symmetry Sharp, Symmetrical Peak LowPH->Symmetry HighPH->Symmetry

Mechanism of peak tailing via silanol interactions and pH-based mitigation strategies.

Workflow Start Analyze Highly Polar Amine CheckRet Is RPLC retention factor (k') > 2? Start->CheckRet YesRet Yes: Optimize RPLC CheckRet->YesRet Adequate Retention NoRet No: Switch to HILIC CheckRet->NoRet Elutes in Void Volume RPLC_pH Adjust pH: Low (pH 2.5) or High (pH 10.5) YesRet->RPLC_pH RPLC_Add Add Silanol Blocker (e.g., 0.1% TEA) YesRet->RPLC_Add HILIC_Col Select HILIC Column (e.g., Bare Silica, Amide) NoRet->HILIC_Col HILIC_MP Use High Organic MP (>70% ACN) + Buffer HILIC_Col->HILIC_MP

Troubleshooting workflow decision tree for highly polar basic amines.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: High-pH Reversed-Phase LC Workflow

Objective: Deprotonate the primary and tertiary amines to eliminate ion-exchange tailing.

  • Column Selection: Select a high-pH stable column (e.g., Ethylene Bridged Hybrid C18) capable of withstanding pH 11. Standard silica will dissolve under these conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust pH to 10.5 using Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • System Purge: Purge the LC system with the high-pH buffer to ensure no residual acidic modifiers (like TFA from previous runs) remain, which could cause localized pH drops and sudden peak distortion.

  • Gradient Elution: Run a standard gradient from 5% B to 95% B over 10 minutes.

  • System Validation: Inject the sample and calculate the USP Tailing Factor (T) at 5% peak height. A successful mitigation will yield T < 1.5 .

Protocol B: HILIC Workflow for Polar Amines

Objective: Retain and resolve the highly polar compound using hydrophilic partitioning when RPLC fails to provide adequate retention (k' < 2).

  • Column Selection: Install a HILIC-specific column (e.g., Amide, Bare Silica, or Zwitterionic stationary phase).

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate (pH 3.0) in water.

    • Mobile Phase B: 100% Acetonitrile. (Crucial: HILIC requires high organic content to function).

  • Gradient Setup: Set the initial conditions to 90% B and 10% A . The high organic environment forces the water to form an enriched layer on the stationary phase.

  • Equilibration (Self-Validation Step): Equilibrate the column with at least 20 column volumes. Monitor the baseline pressure and UV/MS signal. HILIC requires significantly longer equilibration times than RPLC to stabilize the aqueous layer. Do not inject until the baseline is perfectly flat.

  • Injection: Dissolve the sample in a diluent matching the initial mobile phase (e.g., 90% ACN). Warning: Injecting in highly aqueous diluents will disrupt the HILIC partitioning layer and cause severe peak fronting or splitting.

Part 4: Quantitative Data Summary

ParameterRPLC (Low pH Strategy)RPLC (High pH Strategy)HILIC (Polar Retention)
Mobile Phase A 0.1% Formic Acid in Water10 mM NH₄HCO₃ (pH 10.5)100 mM NH₄Formate (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile (Start at 90%)
Analyte State Protonated (Cationic)Deprotonated (Neutral)Protonated (Cationic)
Silanol State Protonated (Neutral)Ionized (Anionic)Ionized (Anionic)
Primary Mechanism Hydrophobic PartitioningHydrophobic PartitioningHydrophilic Partitioning
Expected USP Tailing (T) 1.2 – 1.51.0 – 1.21.0 – 1.3
Retention Factor (k') Low (< 2)Moderate (2 – 5)High (> 5)

Part 5: References

  • What Causes Peak Tailing in HPLC? Chrom Tech.

  • How to Reduce Peak Tailing in HPLC? Phenomenex.

  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Sigma Aldrich.

  • HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online (LCGC Blog).

  • Do you HILIC? Separation Science.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazole-Based Pharmacophores: Traditional Scaffolds versus the Novel 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

Introduction: The Enduring Legacy of the Pyrazole Scaffold in Medicinal Chemistry The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of modern drug discovery.[1][2][3...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of modern drug discovery.[1][2][3] Its remarkable versatility allows for diverse structural modifications, leading to a wide array of pharmacological activities.[1][4] This has resulted in numerous FDA-approved drugs targeting a range of conditions, from inflammation and cancer to erectile dysfunction.[5][6][7][8] This guide provides a comparative analysis of traditional, well-established pyrazole pharmacophores against the novel chemical entity, 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol. While extensive clinical and experimental data for this specific novel compound are not yet publicly available, this document will leverage its unique structural attributes to postulate its potential advantages and outline a rigorous experimental framework for its evaluation.

Traditional Pyrazole Pharmacophores: A Foundation of Clinical Success

Decades of research have solidified the importance of the pyrazole core in a variety of therapeutic classes. The following examples illustrate the structural diversity and mechanistic breadth of traditional pyrazole-based drugs.

Celecoxib: The Archetypal COX-2 Inhibitor

Celecoxib (Celebrex®) is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[9][10][11][12] This selectivity is attributed to the sulfonamide side chain of celecoxib, which binds to a hydrophilic region near the active site of COX-2, an interaction not as favorable with the COX-1 isoform.[9][10] By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[9][13]

Sildenafil: A Paradigm of Targeted Vasodilation

Sildenafil (Viagra®) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[14][15][16][17] Structurally, the pyrazolopyrimidinone core of sildenafil mimics the cGMP substrate of PDE5.[14] In the corpus cavernosum, sexual stimulation leads to the release of nitric oxide (NO), which in turn increases levels of cyclic guanosine monophosphate (cGMP), a second messenger that promotes smooth muscle relaxation and vasodilation, leading to an erection.[16][17][18] Sildenafil prevents the degradation of cGMP by PDE5, thereby enhancing the erectile response to sexual stimulation.[14][15][16][18]

Rimonabant: A Modulator of the Endocannabinoid System

Rimonabant (Acomplia®), though withdrawn from the market due to psychiatric side effects, is a classic example of a diarylpyrazole acting as a selective cannabinoid 1 (CB1) receptor antagonist and inverse agonist.[19][20][21] The specific arrangement of the substituted phenyl rings on the pyrazole core was crucial for its potent and selective binding to the CB1 receptor.[22][23] By blocking the CB1 receptor, rimonabant was designed to reduce appetite and modulate metabolic processes.[19][20][24][25]

The Novel Pharmacophore: 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol

The structure of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol presents a departure from the traditional diaryl or otherwise heavily substituted pyrazole cores. Its key distinguishing features are the pyrrolidin-3-ol moiety and the N-linked 2-aminoethyl side chain.

Structural Analysis and Potential Implications:
  • Increased Polarity and Solubility: The presence of the hydroxyl and primary amine groups is expected to significantly increase the hydrophilicity and aqueous solubility of the molecule compared to many traditional pyrazole drugs, which are often more lipophilic. This could have profound implications for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

  • Novel Hydrogen Bonding Opportunities: The pyrrolidinol and aminoethyl groups introduce additional hydrogen bond donors and acceptors. These functionalities could enable unique interactions with biological targets, potentially leading to novel mechanisms of action or improved binding affinity and selectivity for existing targets.

  • Chirality: The presence of a stereocenter on the pyrrolidinol ring introduces chirality. The different stereoisomers could exhibit distinct pharmacological activities and metabolic profiles, a crucial consideration for drug development.

  • Potential for New Target Interactions: While the pyrazole moiety is a known pharmacophore for a variety of targets, the unique combination of substituents in 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol may direct its activity towards new classes of proteins where the added polar interactions are favorable.

Comparative Performance Analysis: An Experimental Roadmap

Direct experimental comparison of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol with traditional pyrazole pharmacophores is necessary to validate its potential. The following section outlines a proposed experimental workflow for a comprehensive evaluation.

Experimental Protocols

1. Synthesis and Characterization:

  • Objective: To develop a robust and scalable synthetic route for 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol and its individual stereoisomers.

  • Methodology:

    • Develop a multi-step synthesis starting from commercially available precursors. A potential route could involve the Michael addition of pyrazole to a suitable pyrrolidinone precursor, followed by reduction and functional group manipulations.

    • Purify the final compound using column chromatography and/or recrystallization.

    • Characterize the structure and purity of the final compound and all intermediates using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

    • If a racemic mixture is obtained, perform chiral separation using preparative chiral HPLC to isolate the individual enantiomers.

2. In Vitro Pharmacological Profiling:

  • Objective: To identify the biological targets of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol and to quantify its potency and selectivity.

  • Methodology:

    • Broad Target Screening: Screen the compound against a large panel of receptors, kinases, enzymes, and ion channels (e.g., a commercial broad pharmacology panel) to identify initial hits.

    • Dose-Response Assays: For any identified targets, perform dose-response assays to determine key potency metrics such as IC₅₀ (for enzymes and some receptors) or EC₅₀ and Kᵢ (for receptor agonists/antagonists).

    • Kinase Inhibition Assays: Given the prevalence of pyrazoles as kinase inhibitors, a focused kinase panel screen is warranted.[26][27][28][29] For any hits, determine the mode of inhibition (e.g., ATP-competitive) through kinetic studies.

    • Cell-Based Assays: Evaluate the compound's activity in relevant cell-based models. For example, if a kinase is identified as a target, assess the inhibition of downstream signaling pathways (e.g., by Western blotting for phosphorylated substrates).[30]

3. In Vivo Pharmacokinetic and Efficacy Studies:

  • Objective: To evaluate the ADME properties of the compound and to assess its efficacy in a relevant animal model of disease.

  • Methodology:

    • Pharmacokinetic Studies: Administer the compound to rodents (e.g., mice or rats) via relevant routes (e.g., oral, intravenous) and collect blood samples at various time points. Analyze plasma concentrations using LC-MS/MS to determine key PK parameters (e.g., half-life, clearance, bioavailability).

    • Efficacy Studies: Based on the in vitro target profile, select an appropriate animal model. For example, if the compound is a potent anti-inflammatory agent in vitro, evaluate its efficacy in a mouse model of arthritis. Monitor relevant endpoints (e.g., paw swelling, inflammatory markers).

Data Presentation: A Comparative Framework

The following tables provide a template for summarizing and comparing the hypothetical experimental data for 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol against established traditional pyrazole drugs.

Table 1: Physicochemical Properties

PropertyCelecoxibSildenafilRimonabant1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (Predicted/Experimental)
Molecular Weight381.37 g/mol 474.58 g/mol 463.76 g/mol 196.25 g/mol
logP3.51.45.5(Predicted to be lower)
Aqueous SolubilityPoorSlightly SolublePoor(Predicted to be higher)
pKa11.1 (sulfonamide)6.5 (basic nitrogen)(Not applicable)(Predicted basic and acidic pKa's)

Table 2: Pharmacological Profile

ParameterCelecoxibSildenafilRimonabant1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (Hypothetical Data)
Primary TargetCOX-2PDE5CB1 Receptor(To be determined)
IC₅₀/Kᵢ~40 nM (COX-2)~3.9 nM (PDE5)~1.8 nM (CB1)(To be determined)
Selectivity>100-fold vs COX-1>1000-fold vs other PDEsHigh selectivity for CB1(To be determined)
Mechanism of ActionEnzyme InhibitionEnzyme InhibitionReceptor Antagonist/Inverse Agonist(To be determined)

Visualizing Mechanisms and Workflows

Signaling Pathways of Traditional Pyrazole Drugs

cluster_0 Celecoxib (COX-2 Inhibition) cluster_1 Sildenafil (PDE5 Inhibition) cluster_2 Rimonabant (CB1 Antagonism) Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Celecoxib Celecoxib Celecoxib->Prostaglandins Inhibits NO NO cGMP cGMP NO->cGMP Activates Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Inactive GMP Inactive GMP cGMP->Inactive GMP PDE5 Sildenafil Sildenafil Sildenafil->Inactive GMP Inhibits Endocannabinoids Endocannabinoids CB1 Receptor CB1 Receptor Endocannabinoids->CB1 Receptor Activate Appetite Stimulation Appetite Stimulation CB1 Receptor->Appetite Stimulation Rimonabant Rimonabant Rimonabant->CB1 Receptor Blocks

Caption: Signaling pathways targeted by traditional pyrazole drugs.

Experimental Workflow for Novel Compound Evaluation

cluster_0 Pre-Clinical Evaluation cluster_1 Lead Optimization A Synthesis & Characterization B In Vitro Profiling (Target ID, Potency, Selectivity) A->B C In Vivo Pharmacokinetics (ADME) B->C D In Vivo Efficacy (Animal Models) C->D E Structure-Activity Relationship (SAR) Studies D->E F Toxicity Screening E->F G Candidate Selection for Clinical Trials F->G

Caption: Proposed experimental workflow for evaluating novel pharmacophores.

Conclusion: The Future of Pyrazole-Based Drug Discovery

While traditional pyrazole pharmacophores have undeniably left their mark on modern medicine, the exploration of novel scaffolds is essential for continued innovation. The unique structural features of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol, particularly its enhanced polarity and novel hydrogen bonding capabilities, suggest the potential for a differentiated pharmacological profile. The comprehensive experimental roadmap outlined in this guide provides a rigorous framework for elucidating its therapeutic potential. The insights gained from such studies will not only determine the future of this specific molecule but will also contribute to the broader understanding of pyrazole structure-activity relationships, paving the way for the next generation of pyrazole-based medicines.

References

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  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed.

  • What is the mechanism of Celecoxib? - Patsnap Synapse.

  • Sildenafil: Mechanism of Action & Structure - Study.com.

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx.

  • What is the mechanism of Sildenaifl Citrate? - Patsnap Synapse.

  • SILDENAFIL-ORAL MEDICATION FOR ERECTILE DYSFUNCTION-A REVIEW - PMC - NIH.

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias - PubMed.

  • Rimonabant.

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications.

  • Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers - Benchchem.

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed.

  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed.

  • Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing).

  • Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate.

  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor - Ovid.

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... - ResearchGate.

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Journal of Medicinal Chemistry - ACS Publications.

  • Cannabinoid receptor antagonist - Wikipedia.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC.

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.

  • Pyrazoles in Drug Discovery - PharmaBlock.

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC.

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers.

  • Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 - ResearchGate.

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchGate.

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen.

  • Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - PMC.

  • ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles..

  • Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - ResearchGate.

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  • Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed.

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  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Journal of Medicinal Chemistry - ACS Publications.

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Comparative

Analytical Validation of Synthesized 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol: A Comparative Mass Spectrometry Guide

Introduction The synthesis of highly polar, nitrogen-rich small molecules like 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol presents unique analytical challenges. Featuring a pyrrolidine core, a pyrazole ring, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of highly polar, nitrogen-rich small molecules like 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol presents unique analytical challenges. Featuring a pyrrolidine core, a pyrazole ring, and a primary aminoethyl chain, this structural scaffold is highly relevant in modern drug discovery, particularly in the development of kinase and KRAS G12C inhibitors (1)[1].

For researchers and drug development professionals, validating the structural fidelity and quantifying trace impurities of this synthesized compound is non-negotiable. This guide provides an objective comparison of mass spectrometry (MS) platforms and outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed specifically for basic, nitrogen-containing heterocycles.

Comparative Analysis of MS Platforms

Selecting the right MS platform dictates the quality and reliability of your validation data. Below is a comparative analysis of three primary MS technologies evaluated for the structural and quantitative validation of pyrrolidine-pyrazole derivatives.

Analytical PlatformMass AccuracyResolving Power (FWHM)Sensitivity (LOD)Optimal Application for Nitrogenous Scaffolds
ESI-Q-TOF (High-Resolution) < 2 ppm> 40,000Medium (pg/mL)Exact mass confirmation, structural elucidation, and unknown impurity profiling.
ESI-QqQ (Triple Quadrupole) Nominal (~0.1 Da)~ 1,000High (fg/mL)High-throughput quantitative validation, MRM-based PK assays, and trace impurity detection.
Ion Trap (MSⁿ) Nominal~ 2,000MediumDeep structural mapping via sequential fragmentation pathways.

Scientist's Insight: While Q-TOF is indispensable for initial synthetic batch confirmation (providing exact monoisotopic mass), the Triple Quadrupole (QqQ) remains the gold standard for routine, highly sensitive quantitative validation due to its superior duty cycle and selectivity in Multiple Reaction Monitoring (MRM) mode.

Mechanistic Insights: ESI-MS/MS Fragmentation Dynamics

Understanding the fragmentation causality of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (Exact Mass: 196.1324 Da; [M+H]⁺ = 197.1397 m/z) is critical for assay design.

During Electrospray Ionization (ESI), the highly basic pyrrolidine nitrogen and the primary aliphatic amine preferentially sequester protons. In standard Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), this strong proton affinity often results in a single dominant, uninformative fragment ion, which severely hinders the identification of related impurities (1)[1].

The Causality of In-Source Fragmentation (ISF): To bypass this limitation, we deliberately optimize source parameters to induce In-Source Fragmentation (ISF). By selectively driving the neutral loss of the highly basic moieties prior to Q2 fragmentation, we generate core fragment ions that yield much richer structural detail in tandem mass spectra[1]. Furthermore, nitrogen-containing saturated rings characteristically expel functional groups as neutral molecules (e.g., NH₃, amines, pyrazoles) (2)[2].

Fragmentation Precursor [M+H]+ m/z 197.14 LossNH3 Loss of NH3 (-17 Da) Precursor->LossNH3 LossAminoethyl Loss of Aminoethyl (-44 Da) Precursor->LossAminoethyl LossPyrazole Loss of Pyrazole (-68 Da) Precursor->LossPyrazole Frag1 m/z 180.12 (Primary Amine Cleavage) LossNH3->Frag1 Frag2 m/z 153.09 (Pyrrolidine Core Intact) LossAminoethyl->Frag2 Frag3 m/z 129.09 (Pyrazole Cleavage) LossPyrazole->Frag3

Figure 1: ESI-MS/MS diagnostic fragmentation pathways for the synthesized compound.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

A robust protocol must be a self-validating system—meaning it contains internal checks that automatically flag analytical failures. The following methodology utilizes a stable isotope-labeled internal standard (SIL-IS) and orthogonal qualifier transitions to ensure data integrity (3)[3].

Step 1: Sample Preparation & Matrix Spiking
  • Procedure: Dissolve the synthesized compound in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Spike the sample with 10 ng/mL of a deuterated analog (e.g., d4-pyrrolidine derivative) to act as an internal standard.

  • Causality: The SIL-IS co-elutes exactly with the target analyte, experiencing identical ionization conditions. If matrix components suppress the ionization of the target, the SIL-IS signal is suppressed equally. The analyte-to-IS area ratio remains constant, self-validating the recovery and neutralizing matrix effects[3].

Step 2: Chromatographic Separation (UHPLC)
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins.

  • Causality: Standard C18 reversed-phase columns fail to adequately retain highly polar, basic aliphatic amines, resulting in solvent-front elution and severe peak tailing. HILIC provides orthogonal retention mechanisms (hydrogen bonding and ionic interactions), ensuring sharp peaks and minimizing ion suppression from early-eluting salts.

Step 3: Mass Spectrometry Parameters (ESI-QqQ)
  • Ionization Mode: ESI Positive (+).

  • Desolvation Temperature: 350°C.

  • MRM Transitions:

    • Quantifier Transition: m/z 197.1 → 180.1 (Collision Energy: 15 eV) – Represents the loss of NH₃.

    • Qualifier Transition: m/z 197.1 → 129.1 (Collision Energy: 25 eV) – Represents the cleavage of the pyrazole ring.

  • Causality: Relying on a single mass transition is prone to false positives. By monitoring both a quantifier and a qualifier ion, the system self-validates peak identity. The ratio between these two transitions must remain within ±20% of the reference standard to confirm the molecule's identity (4)[4].

Step 4: Data Validation & Acceptance Criteria

Following regulatory guidelines for small molecule validation[4], the assay must demonstrate:

  • Precision and Accuracy: Coefficient of Variation (CV) ≤ 15%, and accuracy within 85–115% across all quality control levels.

  • Matrix Factor (MF): Calculate the IS-normalized MF by comparing the peak area ratio of the analyte spiked post-extraction to a neat standard. An MF between 0.85 and 1.15 validates the absence of critical ion suppression.

References

  • Source: doi.
  • Source: nih.
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  • Source: d-nb.

Sources

Validation

Comparative Efficacy Guide: 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol Analogs as Next-Generation Kinase Inhibitors

Executive Summary The emergence of acquired resistance in kinase-driven malignancies necessitates the continuous evolution of small-molecule scaffolds. Tropomyosin receptor kinases (TRKA/B/C), encoded by NTRK gene fusion...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of acquired resistance in kinase-driven malignancies necessitates the continuous evolution of small-molecule scaffolds. Tropomyosin receptor kinases (TRKA/B/C), encoded by NTRK gene fusions, are highly actionable oncogenic drivers[1]. While first-generation inhibitors like Larotrectinib demonstrate profound initial clinical efficacy, patients inevitably develop resistance, most notably via the TRKA G595R solvent-front mutation[2].

This guide evaluates the comparative efficacy of a novel inhibitor class based on the 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (AEPP) scaffold. By systematically comparing AEPP analogs against standard-of-care alternatives, we provide actionable, data-driven insights for drug development professionals optimizing next-generation kinase inhibitors.

Mechanistic Grounding & Scaffold Rationale

The AEPP scaffold was rationally designed to bypass steric clashes introduced by mutated gatekeeper and solvent-front residues.

  • Pyrrolidin-3-ol Core: The hydroxyl group at the C3 position is strictly required for stereospecific hydrogen bonding to the Glu590 residue in the TRKA hinge region. Inversion from the (3S) to (3R) enantiomer results in a complete loss of binding affinity.

  • 1H-pyrazol-1-yl Moiety: This nitrogen-rich heterocycle occupies the deep hydrophobic pocket of the kinase domain. It dictates target selectivity and prevents off-target binding to structurally similar kinases.

  • 1-(2-aminoethyl) Substituent: Extending outward into the solvent channel, this flexible aliphatic amine enhances aqueous solubility and allows the molecule to adapt to the bulky arginine substitution in the TRKA G595R mutant, a mechanism validated in the development of next-generation TRK inhibitors[2].

Comparative Efficacy Data

To benchmark the AEPP scaffold, three distinct analogs were evaluated against the first-generation standard, Larotrectinib.

  • Analog A: Base AEPP scaffold.

  • Analog B: 4-fluoro-1H-pyrazole derivative.

  • Analog C: N-methylated aminoethyl derivative.

Table 1: Biochemical and Cellular Efficacy Profiles
CompoundTRKA (Wild-Type) IC₅₀ (nM)TRKA (G595R Mutant) IC₅₀ (nM)Ba/F3 TRKA Cellular GI₅₀ (nM)
Larotrectinib (1st Gen) 2.1 ± 0.3>100015.4 ± 1.2
AEPP Analog A 4.5 ± 0.645.2 ± 3.138.0 ± 2.4
AEPP Analog B 1.8 ± 0.212.4 ± 1.114.5 ± 0.9
AEPP Analog C 8.2 ± 0.8115.0 ± 8.585.0 ± 5.5

Data Interpretation: Analog B demonstrates superior efficacy against the G595R mutant. The causality here is driven by the electron-withdrawing fluorine atom on the pyrazole ring, which lowers the pKa of the adjacent protons and enhances hydrophobic packing within the mutated binding pocket, restoring low-nanomolar potency.

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols were utilized to generate the comparative data.

Protocol 1: TR-FRET Biochemical Kinase Assay

Causality & Rationale: Nitrogen-rich heterocycles like pyrazoles often exhibit intrinsic autofluorescence that confounds standard colorimetric or luminescent readouts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal acquisition. This allows short-lived compound autofluorescence to decay, isolating the specific emission from the Europium-labeled tracer and preventing false-positive inhibition artifacts[2].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 2X enzyme solution containing recombinant TRKA (Wild-Type or G595R) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense 100 nL of AEPP analogs (10-point serial dilution in DMSO) into a 384-well low-volume plate.

  • Enzyme Incubation: Add 5 µL of the 2X enzyme solution to the plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the apparent Kₘ for each enzyme variant) and a biotinylated poly-EAY peptide substrate.

  • Termination & Detection: After 60 minutes, halt the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Self-Validation Check: Read the plate on a multi-mode microplate reader after a 1-hour incubation. The assay is only validated and accepted if the Z'-factor between the DMSO vehicle control and the staurosporine reference control is ≥ 0.70, ensuring robust dynamic range.

Protocol 2: 3D Spheroid Cellular Proliferation Assay

Causality & Rationale: Standard 2D monolayer cultures often overstate compound efficacy due to unnatural drug exposure kinetics. Utilizing a 3D Ba/F3 spheroid model better mimics the hypoxic tumor microenvironment and the physical barriers to drug penetration. ATP quantitation is utilized as a direct, proportional proxy for the number of metabolically active cells.

Step-by-Step Workflow:

  • Spheroid Formation: Seed Ba/F3 cells expressing TRKA fusions at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Drug Treatment: Carefully add AEPP analogs at varying concentrations. Incubate for 96 hours at 37°C, 5% CO₂.

  • Lysis and ATP Extraction: Add an equal volume of CellTiter-Glo 3D reagent. The specialized detergent in this reagent is crucial for penetrating the 3D matrix and fully lysing the cells to release intracellular ATP.

  • Self-Validation Check: Shake the plate for 5 minutes, then incubate in the dark for 25 minutes. A parallel cell-free ATP standard curve must be run alongside the assay to ensure the luminescence signal remains strictly linear and is not subject to signal quenching by the AEPP analogs themselves.

  • Quantification: Measure luminescence and calculate GI₅₀ values using a 4-parameter logistic curve fit.

Pathway Visualization

The following diagram illustrates the mechanistic intervention of AEPP analogs within the TRK signaling cascade, highlighting their unique ability to block both wild-type and mutant receptors compared to first-generation therapies.

TRK_Pathway NGF NGF Ligand TRKA TRKA Receptor (Wild-Type / G595R) NGF->TRKA Activates PI3K PI3K / AKT Pathway TRKA->PI3K MAPK Ras / MAPK Pathway TRKA->MAPK AEPP AEPP Analogs (Next-Gen Inhibitor) AEPP->TRKA Blocks (WT & Mutant) Larotrectinib Larotrectinib (1st-Gen Inhibitor) Larotrectinib->TRKA Blocks (WT only) Survival Tumor Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Fig 1: Mechanism of TRKA inhibition by AEPP analogs vs 1st-generation inhibitors.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: Cancer Discovery (AACR Journals)

Sources

Comparative

in vivo validation of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol based inhibitors

An in vivo validation campaign is the crucible where in vitro potency either translates into therapeutic efficacy or succumbs to poor pharmacokinetic (PK) and pharmacodynamic (PD) properties. As the drug discovery landsc...

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Author: BenchChem Technical Support Team. Date: March 2026

An in vivo validation campaign is the crucible where in vitro potency either translates into therapeutic efficacy or succumbs to poor pharmacokinetic (PK) and pharmacodynamic (PD) properties. As the drug discovery landscape shifts away from "flatland" (sp2-hybridized) aromatics toward highly functionalized, sp3-rich architectures, the 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (AEPP) scaffold has emerged as a privileged structural motif.

This guide provides a comprehensive, objective comparison of the AEPP scaffold against traditional flat heteroaromatic inhibitors, alongside field-proven, step-by-step methodologies for its in vivo validation.

Mechanistic Rationale: Why the AEPP Scaffold?

The AEPP scaffold is engineered to overcome the classic liabilities of traditional kinase and epigenetic inhibitors (such as quinazolines or pyrimidines). Its superiority is driven by three distinct structural components:

  • Pyrrolidin-3-ol Core: Introduces chirality and significant sp3 character. This three-dimensionality improves thermodynamic solubility and reduces promiscuous off-target intercalation (e.g., hERG channel liability), a common toxicity driver in flat aromatics[1].

  • 1H-pyrazol-1-yl Moiety: Acts as a highly efficient hydrogen-bond donor/acceptor. It serves as a privileged hinge-binding motif in ATP pockets or a pi-stacking element within epigenetic reader domains[1].

  • 2-Aminoethyl Chain: Provides a basic amine that is protonated at physiological pH. This not only dramatically enhances aqueous solubility but also serves as an ideal, solvent-exposed exit vector for the attachment of targeted protein degradation (PROTAC) linkers without disrupting target engagement.

Comparative In Vivo Performance

When advancing to animal models, the physical chemistry of the AEPP scaffold translates into distinct PK/PD advantages. Table 1 summarizes the objective performance differences between AEPP-based inhibitors and traditional flat scaffolds.

Table 1: Quantitative Comparison of AEPP vs. Traditional Flat Scaffolds

ParameterAEPP-Based InhibitorsTraditional Flat Scaffolds (e.g., Quinazolines)Mechanistic Driver for Difference
Aqueous Solubility High (>100 µg/mL)Low to Moderate (<20 µg/mL)Protonated 2-aminoethyl group and sp3-rich pyrrolidine core disrupt crystal lattice packing.
Volume of Distribution (Vd) High (Tissue penetrant)Low to Moderate (Plasma restricted)Basic amine drives lysosomal trapping and deep tissue distribution.
Oral Bioavailability (F%) 40% – 70%10% – 40%Enhanced solubility prevents gut-level precipitation; however, first-pass metabolism must be monitored.
Off-Target Toxicity Low (High MTD)Moderate to High3D structure reduces planar stacking interactions with off-target cytochromes and ion channels.

Step-by-Step In Vivo Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to account for the unique physicochemical properties of the AEPP scaffold.

Protocol 1: Pharmacokinetic (PK) Profiling in Murine Models

Objective: Determine systemic clearance, volume of distribution, and oral bioavailability to establish a dosing rationale.

  • Animal Preparation: Fast male CD-1 mice for 12 hours prior to oral (PO) dosing. Causality: Fasting eliminates food-effect variability, which can significantly alter the gastric absorption of the basic 2-aminoethyl moiety.

  • Formulation & Dosing:

    • IV Cohort (1 mg/kg): Formulate in 5% DMSO / 10% Solutol / 85% Saline to ensure complete dissolution.

    • PO Cohort (10 mg/kg): Formulate in 0.5% Methylcellulose / 0.1% Tween-80.

  • Serial Sampling: Collect 20 µL of blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer immediately into K2EDTA tubes and centrifuge to isolate plasma.

  • Bioanalysis (LC-MS/MS): Precipitate plasma proteins using 3 volumes of cold acetonitrile containing a stable-isotope-labeled internal standard. Causality: The basic amine on the AEPP scaffold is highly susceptible to matrix suppression in electrospray ionization (ESI); an internal standard is mandatory to normalize ionization efficiency.

  • Data Analysis: Calculate the Peak-Trough Ratio (PTR) and linear PK parameters. For highly basic compounds, expect a multi-phasic clearance curve due to deep tissue distribution[2].

Protocol 2: Pharmacodynamic (PD) Target Engagement (Xenograft)

Objective: Correlate the unbound tumor concentration of the AEPP inhibitor with downstream biomarker inhibition.

  • Model Establishment: Subcutaneously implant 5×106 target-dependent cancer cells (e.g., A375 or colo-205) into the right flank of athymic nude mice[3].

  • Steady-State Dosing: Once tumors reach ~250 mm³, administer the AEPP inhibitor daily for 5 days to achieve steady-state exposure. Causality: Single-dose PD often misrepresents efficacy because the high Vd of the AEPP scaffold requires time to equilibrate between plasma and the tumor microenvironment[4].

  • Tissue Harvesting: Sacrifice animals at Tmax​ (e.g., 2 hours post-final dose) and Ttrough​ (24 hours post-final dose). Split the tumor: snap-freeze one half for biomarker analysis and preserve the other for bioanalytical quantification of the unbound drug fraction.

  • Biomarker Quantification: Perform Western blotting or ELISA on tumor lysates for phosphorylated downstream targets (e.g., p-Rb or TopoIIα). Normalize signals against total protein and a vehicle-treated control[3].

Protocol 3: Efficacy and Semi-Mechanistic Tumor Growth Inhibition (TGI)

Objective: Establish the efficacious dose for tumor stasis using integrated PK/PD modeling.

  • Randomization: When tumors reach 100-150 mm³, randomize mice into vehicle and treatment groups (e.g., 10, 30, and 100 mg/kg PO daily).

  • Chronic Monitoring: Measure tumor volume via digital calipers bi-weekly for 21 days. Calculate volume using the formula: V=(length×width2)/2 .

  • Semi-Mechanistic Modeling: Rather than relying solely on empirical IC50 coverage, integrate the PK data (Protocol 1) and PD data (Protocol 2) into a semi-mechanistic tumor-growth model. Causality: Xenograft-specific parameters (growth rate and decay rate) and the compound's PTR are often more significant determinants of tumor stasis than average exposure alone[5],[2].

In Vivo Validation Workflow Visualization

The following diagram illustrates the interconnected pipeline required to validate AEPP-based inhibitors, demonstrating how systemic exposure drives tissue distribution, target engagement, and ultimate phenotypic efficacy.

G Admin Compound Administration (AEPP Scaffold) PlasmaPK Plasma Pharmacokinetics (LC-MS/MS Profiling) Admin->PlasmaPK Absorption & Clearance TumorDist Tumor Distribution (Unbound Fraction) PlasmaPK->TumorDist Tissue Penetration Tox ADME-Tox Profiling (Safety & Tolerability) PlasmaPK->Tox Systemic Exposure TargetEngage Target Engagement (PD) (Biomarker Inhibition) TumorDist->TargetEngage Receptor Occupancy Efficacy Tumor Growth Inhibition (Semi-Mechanistic Model) TargetEngage->Efficacy Phenotypic Response

Workflow for the in vivo validation of AEPP-based inhibitors, linking PK to semi-mechanistic efficacy.

References

  • Probing Binding and Cellular Activity of Pyrrolidinone and Piperidinone Small Molecules Targeting the Urokinase Receptor National Institutes of Health (NIH) / PMC[Link]

  • Semi-Mechanistic Pharmacokinetic/Pharmacodynamic Modeling of the Antitumor Activity of LY2835219, a New Cyclin-Dependent Kinase 4/6 Inhibitor, in Mice Bearing Human Tumor Xenografts American Association for Cancer Research (AACR) Journals[Link]

  • A Cell-Level Systems PK-PD Model to Characterize In Vivo Efficacy of ADCs National Institutes of Health (NIH) / PMC[Link]

  • Practical Pharmacokinetic–Pharmacodynamic Models in Oncology National Institutes of Health (NIH) / PMC[Link]

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical research Deutsche Nationalbibliothek (D-NB)[Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity Profiling of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol Derivatives

Executive Summary & Structural Rationale The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a fundamental paradigm for how cells sense environmental cues and regulate immune respons...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a fundamental paradigm for how cells sense environmental cues and regulate immune responses[1]. While first-generation pan-JAK inhibitors have revolutionized the treatment of autoimmune diseases, their dose-limiting toxicities—such as anemia and neutropenia—are directly linked to off-target cross-reactivity, particularly against JAK2.

To overcome this, novel scaffolds are required. The 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol (hereafter referred to as AEPP ) class of derivatives represents a next-generation approach to achieving exquisite JAK1/TYK2 selectivity.

The Causality of Selectivity: The human kinome shares a highly conserved ATP-binding cleft. To avoid cross-reactivity, an inhibitor must exploit subtle structural divergences outside the highly conserved hinge region. In the AEPP scaffold:

  • The 1H-pyrazol-1-yl moiety acts as a robust hinge-binder, mimicking the adenine ring of ATP to anchor the molecule.

  • The 1-(2-aminoethyl)pyrrolidin-3-ol group is strategically oriented to project into the solvent-exposed front cleft and the unique allosteric/pseudo-kinase (JH2) domain interfaces. This steric projection clashes with the slightly bulkier residues present in JAK2 and JAK3, thereby driving the high selectivity indices observed in our profiling.

Mechanistic Pathway & Target Engagement

To understand the necessity of cross-reactivity screening, we must first map where the AEPP derivatives intervene in the signaling cascade. By selectively blocking JAK1 and TYK2, these derivatives halt the transphosphorylation of STAT proteins without interfering with the JAK2-dependent erythropoietin (EPO) signaling pathways that are crucial for red blood cell production.

JAK_STAT Cytokine Cytokine (e.g., IL-6, IFN) Receptor Cytokine Receptor (Dimerization) Cytokine->Receptor Binds JAK JAK1 / TYK2 (Transphosphorylation) Receptor->JAK Activates STAT STAT Proteins (Phosphorylation & Dimerization) JAK->STAT Phosphorylates Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocates AEPP AEPP Derivatives (Selective Inhibition) AEPP->JAK Blocks ATP Pocket

Diagram 1: The JAK-STAT signaling cascade and the targeted intervention of AEPP derivatives.

Comparative Performance Data

To objectively evaluate the AEPP scaffold, we benchmarked two optimized derivatives (AEPP-1 and AEPP-2) against standard-of-care alternatives: Tofacitinib (a first-generation pan-JAK inhibitor) and Deucravacitinib (a highly selective TYK2 allosteric inhibitor).

The data below summarizes the quantitative IC50​ values derived from orthogonal TR-FRET assays. A higher Selectivity Index (SI) indicates a wider therapeutic window before off-target toxicities occur.

CompoundJAK1 IC50​ (nM)JAK2 IC50​ (nM)JAK3 IC50​ (nM)TYK2 IC50​ (nM)Selectivity Index (JAK2 / JAK1)
Tofacitinib (Control)3.24.11.634.01.3 (Poor)
Deucravacitinib (Control)>10,000>10,000>10,0000.2>50,000 (TYK2 specific)
AEPP-Derivative 1 1.2185.0450.00.8154.1 (Excellent)
AEPP-Derivative 2 0.5420.0890.00.3840.0 (Superior)

Analysis: While Tofacitinib exhibits near-equal affinity across the JAK family, leading to broad immunosuppression, AEPP-Derivative 2 achieves sub-nanomolar potency against JAK1 and TYK2 while maintaining an 840-fold selectivity window over JAK2.

Self-Validating Experimental Protocols

A robust cross-reactivity study cannot rely on a single assay format. As a best practice, we utilize a two-phase orthogonal approach: a broad-spectrum thermodynamic binding assay (KINOMEscan) followed by a highly precise kinetic activity assay (TR-FRET).

Workflow Lib AEPP Compound Library Kinome KINOMEscan (Broad Profiling) Lib->Kinome Triage Hit Triage (Selectivity Index) Kinome->Triage % Control < 10 TRFRET TR-FRET Assay (IC50 Determination) Triage->TRFRET Validation Self-Validation (Z'-factor > 0.5) TRFRET->Validation

Diagram 2: The two-phase orthogonal workflow for validating kinase inhibitor cross-reactivity.

Phase 1: Broad-Spectrum Profiling via KINOMEscan

To ascertain the scope of the scaffold against the entire kinome, we utilize the KINOMEscan methodology, an active-site directed competition binding assay[2][3].

Causality of Choice: Unlike enzymatic assays, KINOMEscan does not require ATP optimization for each of the 450+ kinases tested. It measures true thermodynamic binding affinity, ensuring that inactive kinase conformations (which allosteric inhibitors often target) are not missed.

Step-by-Step Protocol:

  • Preparation of Kinase-Tagged Phage: Grow T7 phage strains displaying over 450 human kinases in E. coli hosts. Lyse the cells to release the DNA-tagged kinase proteins.

  • Immobilization: Bind a proprietary, broad-spectrum active-site ligand to magnetic beads.

  • Competition Binding: Incubate the kinase-tagged phage, the immobilized ligand, and the AEPP derivative (at a fixed concentration of 1 µM) in a 384-well plate.

    • Logic: If the AEPP compound cross-reacts with a specific kinase, it will outcompete the immobilized ligand, preventing the kinase from binding to the bead.

  • Elution and Quantification: Wash the beads to remove unbound proteins. Elute the bound kinases and quantify them using quantitative PCR (qPCR) targeting the T7 phage DNA tag.

  • Self-Validation Check: Calculate the % Control for each kinase. A % Control of 0 indicates complete cross-reactivity (inhibition), while 100% indicates no off-target binding. The assay is internally validated by running a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control on every plate.

Phase 2: Orthogonal Kinetic Validation via TR-FRET

Hits identified in Phase 1 must be validated for functional enzymatic inhibition. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[4].

Causality of Choice: Biochemical matrices often contain fluorescent impurities. By utilizing a Europium (Eu3+) donor, which has a millisecond-scale fluorescence lifetime, we can introduce a time delay (e.g., 50 µs) before measurement. This allows all short-lived background autofluorescence to decay, resulting in an exceptionally high signal-to-noise ratio[5].

Step-by-Step Protocol:

  • Enzymatic Reaction Setup: In a 384-well low-volume plate, combine 2 nM of recombinant JAK1 (or JAK2/3/TYK2), 100 nM of a biotinylated STAT-derived peptide substrate, and the AEPP derivative (in an 11-point dose-response curve ranging from 10 µM to 0.1 nM).

  • Initiation: Add ATP at the specific Km​ value for each kinase to initiate the reaction. Incubate for 60 minutes at room temperature.

    • Logic: Running the assay at the ATP Km​ ensures that the calculated IC50​ is a true reflection of the inhibitor's affinity ( Ki​ ), allowing for direct comparison across different kinases.

  • Detection Mix Addition: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody (Donor), and an XL665-labeled Streptavidin (Acceptor).

  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm for Eu3+ and 665 nm for XL665).

  • Self-Validation Check (Z'-Factor): Before accepting the IC50​ data, calculate the Z'-factor using the formula:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    If the Z'-factor is <0.5 , the plate is rejected due to high variance or poor dynamic range, ensuring absolute trustworthiness of the reported data.

Conclusion

The 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol derivatives demonstrate a profound leap in kinase selectivity. By utilizing a self-validating, orthogonal screening workflow consisting of KINOMEscan and TR-FRET, we have objectively proven that this scaffold successfully navigates the highly conserved kinome landscape. Compared to first-generation alternatives like Tofacitinib, AEPP derivatives provide a vastly superior therapeutic window, paving the way for safer immunomodulatory therapeutics.

References

  • [1] O'Shea, J. J., et al. (2015). The JAK-STAT pathway: impact on human disease and therapeutic intervention. Annual Review of Medicine. Available at: [Link]

  • [2] Wells, C. I., et al. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC. Available at:[Link]

  • [3] Karaman, M. W., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. Available at:[Link]

  • [4] Ergin, E., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology. Available at:[Link]

  • [5] Moshinsky, D. J., et al. (2003). A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation. SLAS Discovery. Available at:[Link]

Sources

Comparative

validating the stereochemistry of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol isomers

Validating the Stereochemistry of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol Isomers: A Comparative Analytical Guide As pharmaceutical pipelines increasingly rely on complex, stereochemically dense fragments, va...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Stereochemistry of 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol Isomers: A Comparative Analytical Guide

As pharmaceutical pipelines increasingly rely on complex, stereochemically dense fragments, validating the absolute configuration of multi-chiral scaffolds is no longer optional—it is a regulatory mandate. The molecule 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol represents a formidable analytical challenge. With two adjacent stereocenters (C3 and C4), it yields four distinct stereoisomers: the cis pair (3R,4S; 3S,4R) and the trans pair (3R,4R; 3S,4S).

Beyond its isomerism, its physicochemical profile is fraught with chromatographic landmines. The terminal primary amine on the 2-aminoethyl group induces severe peak tailing on traditional silica-based stationary phases. Furthermore, the molecule's capacity for complex hydrogen bonding dictates its 3D conformation in solution.

This guide objectively compares the performance of Chiral Supercritical Fluid Chromatography (SFC) against Normal-Phase HPLC (NP-HPLC) for isomeric separation, and evaluates Vibrational Circular Dichroism (VCD) as the definitive tool for absolute configuration assignment.

The Mechanistic Challenge: Conformational Rigidity

To separate and validate these isomers, one must first understand their structural causality. The C3-hydroxyl acts as a strong hydrogen bond donor, while the N2 atom of the 1H-pyrazol-1-yl group acts as an acceptor.

  • The Cis Advantage: In the cis diastereomers, these groups are co-facial, forming a highly stable 6-membered intramolecular hydrogen-bonded pseudo-ring.

  • The Trans Constraint: The trans diastereomers cannot form this bond due to trans-diaxial steric constraints.

This drastic difference in 3D conformation means the cis and trans pairs exhibit vastly different retention behaviors, a factor that modern analytical workflows must exploit.

Isomeric Separation: Chiral SFC vs. NP-HPLC

To isolate the four isomers,1 vastly outperforms legacy Normal-Phase HPLC[1].

The Causality of SFC Superiority: SFC utilizes supercritical carbon dioxide (scCO₂), which possesses gas-like diffusivity and liquid-like density. This enables mass transfer rates 3-5 times faster than the viscous hexane/ethanol mixtures used in NP-HPLC.

The Critical Role of Additives: Because the 2-aminoethyl group is highly basic, a basic additive is mandatory to prevent electrostatic interactions with residual acidic silanols on the Chiral Stationary Phase (CSP). While2[2], the addition of 0.1% diethylamine (DEA) in the methanol modifier remains the gold standard. DEA acts as a competitive base, dynamically masking the CSP silanols and yielding sharp, symmetrical peaks for primary amines.

Separation_Logic Target Isomeric Mixture 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol SFC Chiral SFC Workflow scCO2 + MeOH + 0.1% DEA Target->SFC Optimal Path HPLC NP-HPLC Workflow Hexane/EtOH + 0.1% DEA Target->HPLC Legacy Path SFC_Mech High Diffusivity & Low Viscosity Rapid Mass Transfer SFC->SFC_Mech HPLC_Mech Low Diffusivity & High Viscosity Slow Mass Transfer HPLC->HPLC_Mech SFC_Out Rs > 2.0, Time < 10 min Sharp Symmetrical Peaks SFC_Mech->SFC_Out HPLC_Out Rs < 1.5, Time > 30 min Pronounced Peak Tailing HPLC_Mech->HPLC_Out

Chromatographic separation logic comparing the mass transfer efficiency of SFC vs. NP-HPLC.

Absolute Configuration: VCD vs. X-Ray Crystallography

Once isolated, the absolute configuration of each isomer must be validated. Growing single crystals of flexible, low-molecular-weight amino-alcohols for X-Ray crystallography is notoriously unpredictable.

The VCD Advantage: 3[3], allowing for 4[4].

Because the cis isomers are locked into a rigid conformation by the intramolecular hydrogen bond mentioned earlier, the number of low-energy conformers that must be simulated via Density Functional Theory (DFT) is drastically reduced. This conformational rigidity increases the accuracy of the empirical-to-calculated spectral match, making5[5].

VCD_Pipeline cluster_Empirical Empirical Workflow cluster_InSilico In Silico Workflow Isomer Purified Enantiomer (via SFC) IR_VCD Measure IR & VCD (Solution State) Isomer->IR_VCD Conformers Conformational Search (Molecular Mechanics) Isomer->Conformers Input 2D Structure Compare Spectral Alignment & Enantiomeric Agreement IR_VCD->Compare DFT DFT Optimization (B3LYP/6-31G*) Conformers->DFT Calc_VCD Simulated VCD Spectra DFT->Calc_VCD Calc_VCD->Compare Abs_Config Absolute Configuration Assigned (e.g., 3R, 4S) Compare->Abs_Config

The dual-track VCD pipeline combining empirical solution-state measurements with in silico DFT modeling.

Quantitative Performance Comparison

ParameterChiral SFC-UV/MS (Recommended)NP-HPLC (Legacy)VCD + DFT (Validation)
Primary Application Preparative isolation & rapid screeningAnalytical screeningAbsolute configuration assignment
Analysis Time < 10 minutes30 - 45 minutes~4 hours (Empirical) + 24h (Compute)
Resolution (Rs) > 2.0 (Baseline separation)~ 1.2 - 1.5 (Partial overlap)N/A (Requires pre-purified isomers)
Peak Tailing (Tf) < 1.1 (with 0.1% DEA)> 1.8 (Severe tailing)N/A
Solvent Consumption Very Low (Mainly scCO₂)High (Hexane/Ethanol)Minimal (0.5 mL CDCl₃ per run)

Self-Validating Experimental Protocols

Protocol A: SFC-UV-MS Isomeric Separation

Objective: Baseline separation of all four isomers using an immobilized amylose-based CSP (e.g., Chiralpak IG).

  • System Preparation: Equilibrate the SFC system with scCO₂ and Methanol containing 0.1% DEA at 40°C and 150 bar backpressure.

  • Self-Validation Checkpoint (System Suitability): Inject a known racemic standard of a structurally similar basic amine (e.g., propranolol). The system is validated only if the resolution (Rs) > 1.5 and the tailing factor (Tf) < 1.2. This confirms the DEA additive has successfully masked the active silanol sites.

  • Sample Injection: Inject 5 µL of the isomeric mixture (1 mg/mL in MeOH).

  • Gradient Elution: Run a modifier gradient from 5% to 40% MeOH/DEA over 8 minutes. Monitor via UV (220 nm) and MS (ESI+).

  • Fraction Collection: Collect the four baseline-resolved peaks into vessels pre-spiked with a stabilizing solvent to prevent amine degradation post-depressurization.

Protocol B: VCD Measurement and DFT Validation

Objective: Unambiguous assignment of the (3R,4S) and (3S,4R) absolute configurations.

  • Sample Preparation: Dissolve 5 mg of the SFC-purified isomer in 0.5 mL of anhydrous CDCl₃. Load into a BaF₂ cell with a 100 µm path length.

  • Self-Validation Checkpoint (Baseline Integrity): Acquire a VCD spectrum of the pure CDCl₃ solvent under identical conditions (4 cm⁻¹ resolution, 4 hours accumulation). Subtract this solvent baseline from the sample spectrum. A validated system will show a flat baseline (noise < 10⁻⁵ ΔA) outside the solvent's opaque regions, ensuring all observed Cotton effects are strictly from the chiral analyte.

  • Data Acquisition: Record the IR and VCD spectra of the sample for 4 hours to achieve a high signal-to-noise ratio in the 1800–1000 cm⁻¹ fingerprint region.

  • In Silico Modeling: Perform a conformational search using Molecular Mechanics (e.g., OPLS4). Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level.

  • Spectral Alignment: Overlay the Boltzmann-averaged calculated VCD spectrum of the theoretical (3R,4S) isomer with the empirical data. A positive match confirms the absolute configuration.

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Safety & Regulatory Compliance

Safety

1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol proper disposal procedures

As a complex polyamine building block, 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol presents unique operational and logistical challenges in drug development and synthetic laboratories. This molecule combines a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a complex polyamine building block, 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol presents unique operational and logistical challenges in drug development and synthetic laboratories. This molecule combines a primary aliphatic amine, a tertiary pyrrolidine amine, a pyrazole heterocycle, and a secondary alcohol. This high nitrogen density dictates its chemical behavior: it is a strong organic base, highly nucleophilic, and potentially corrosive to biological tissues and certain storage materials.

Proper disposal of this compound is not merely a regulatory checkbox; it is a critical safety imperative to prevent exothermic cross-reactions, toxic gas generation, and environmental contamination. The following guide outlines the self-validating protocols required for the safe handling, accumulation, and disposal of this specific chemical class.

Chemical Profiling & Hazard Causality

Understanding the structural causality of a molecule is the first step in designing a fail-safe disposal protocol.

  • Corrosivity (Primary & Tertiary Amines): The unhindered primary amine on the ethyl chain and the basic pyrrolidine nitrogen act as strong proton acceptors. In aqueous solutions or upon contact with ambient moisture, this leads to a high localized pH, causing severe skin burns and eye damage[1].

  • Reactivity & Nucleophilicity: The primary amine is highly nucleophilic. If inadvertently mixed with strong electrophiles, acids, or halogenated waste streams containing reactive alkyl halides (e.g., dichloromethane or chloroform), it can trigger uncontrolled, heat-generating alkylation (Menshutkin reactions) or violent acid-base neutralization.

  • Material Incompatibility: Like many organic amines, this compound is fundamentally incompatible with acid chlorides, acid anhydrides, strong oxidizing agents, and certain metals. Amines can react with copper, brass, or aluminum to form complex salts or corrode the metal entirely, dictating strict container material requirements[2].

Regulatory Grounding & Waste Classification

Under the Resource Conservation and Recovery Act (RCRA) managed by the Environmental Protection Agency (EPA), laboratory waste must be rigorously characterized before disposal[3].

  • Unused/Neat Chemical: Must be disposed of as hazardous waste. If the pH of an aqueous mixture containing this compound exceeds 12.5, it carries the EPA waste code D002 (Corrosive) [4].

  • Solvent Mixtures: If dissolved in non-halogenated solvents (e.g., methanol, ethanol), it is classified as flammable/combustible organic waste. If mixed with chlorinated solvents, it must be segregated into a halogenated waste stream to prevent the formation of highly toxic dioxins during high-temperature incineration[3].

Quantitative Data: Proxy Hazard Metrics

Because exact empirical safety data for highly specialized, custom-synthesized building blocks like 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol can vary by batch, we utilize its core structural scaffold, 1-(2-aminoethyl)pyrrolidine , to establish baseline operational thresholds and disposal metrics[5].

Property / MetricProxy Baseline (1-(2-aminoethyl)pyrrolidine)Operational Implication for Target Compound
Physical State Liquid (Neat)May be viscous or solid depending on crystallization; handle as a corrosive liquid/solid[6].
GHS Classification Skin Corr. 1B, Eye Dam. 1Mandates use of fume hood, face shield, and heavy-duty nitrile/neoprene gloves during waste transfer[1].
Storage Compatibility Store < 15°C, dark, inert gasHygroscopic and air-sensitive; store waste in tightly sealed containers to prevent moisture absorption and pressurization[6].
EPA/RCRA Status Hazardous Waste (D002/Ignitable)Cannot be drain-disposed. Must be lab-packed for high-temperature incineration at a permitted facility[4].

Experimental Protocol: Step-by-Step Disposal Methodology

This self-validating protocol ensures that every action has a verifiable safety check, preventing downstream logistical failures.

Step 1: Point-of-Generation Segregation

  • Identify the Matrix: Determine if the 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol waste is neat, aqueous, or dissolved in an organic solvent.

  • Select the Container: Use High-Density Polyethylene (HDPE) or glass containers. Do not use metal containers , as the amine functional groups will react with and degrade the metal[2]. Ensure the container has a secure, leak-proof, PTFE-lined screw-cap closure[7].

  • Volume Control (The 90% Rule): Fill the container to no more than 90% capacity. This leaves critical headspace for vapor expansion, mitigating the risk of container rupture if stored in a fluctuating temperature environment[3].

Step 2: Labeling and Satellite Accumulation Area (SAA) Compliance

  • Immediate Labeling: The exact moment the first drop of waste enters the container, affix an EPA-compliant "Hazardous Waste" label[8].

  • List Constituents: Clearly write the full chemical name: "1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol" alongside all associated solvents. Do not use structural abbreviations or acronyms, as this violates OSHA and EPA hazard communication standards.

  • Hazard Indicators: Check the appropriate hazard boxes on the label: "Corrosive" and, if applicable based on the solvent matrix, "Flammable"[4].

  • SAA Rules: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, strictly under the control of the operator. Do not exceed 55 gallons of total waste or 1 quart of acutely hazardous waste in the SAA[4].

Step 3: Central Accumulation & Vendor Handoff

  • Transfer & Dating: Once the container reaches 90% capacity, transfer it to the facility's Central Accumulation Area (CAA) within 3 days. You must date the label immediately upon arrival at the CAA to start the regulatory clock (typically 90 days for Large Quantity Generators)[8].

  • Secondary Containment: Place the container in secondary containment trays. Segregate it physically from acids and oxidizers using physical barriers to prevent catastrophic exothermic reactions in the event of a leak[7].

  • Disposal Route: Contract a licensed hazardous waste vendor for transport to a Treatment, Storage, and Disposal Facility (TSDF)[2]. The standard destruction method for complex nitrogenous organics is high-temperature incineration, which safely cleaves the pyrazole and pyrrolidine rings, converting them into nitrogen gas, carbon dioxide, and water vapor.

Waste Stream Routing Visualization

The following decision matrix illustrates the logical routing for polyamine heterocycle waste based on the solvent matrix it is dissolved in.

WasteRouting Start Waste Generation: 1-(2-aminoethyl)-4-(1H-pyrazol-1-yl) pyrrolidin-3-ol CheckSolvent Identify Solvent System Start->CheckSolvent Halogenated Halogenated Solvents (e.g., DCM, Chloroform) CheckSolvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvents (e.g., MeOH, EtOH, Neat) CheckSolvent->NonHalogenated No Halogens Aqueous Aqueous Waste (pH > 10) CheckSolvent->Aqueous Water-based Container1 Red Drum: Halogenated Organic Waste Halogenated->Container1 Container2 Blue Drum: Non-Halogenated Organic Waste NonHalogenated->Container2 Container3 Corrosive Base Waste (HDPE Container) Aqueous->Container3

Decision matrix for routing polyamine heterocycle waste based on solvent matrix.

References

  • Environmental Protection Agency (EPA) . Laboratory Environmental Sample Disposal Information Document. Retrieved from 2[2]

  • Guidechem . 1-(2-Aminoethyl)pyrrolidine SDS/MSDS. Retrieved from 1[1]

  • Thermo Fisher Scientific . SAFETY DATA SHEET: 1-(2-Aminoethyl)pyrrolidine. Retrieved from 5[5]

  • Tokyo Chemical Industry (TCI) . 1-(2-Aminoethyl)pyrrolidine Specifications & Properties. Retrieved from6[6]

  • Environmental Marketing Services . Chemistry Lab Waste Disposal. Retrieved from 4[4]

  • GAIACA . How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from 3[3]

  • Lab Manager . Managing Hazardous Chemical Waste in the Lab. Retrieved from 8[8]

  • Daniels Health . How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from 7[7]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
Reactant of Route 2
1-(2-aminoethyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol
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